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  • Product: (5-Nitropyridin-3-YL)methanamine
  • CAS: 1060804-40-1

Core Science & Biosynthesis

Foundational

pKa Values and Basicity of (5-Nitropyridin-3-yl)methanamine: A Comprehensive Technical Guide

Executive Summary (5-Nitropyridin-3-yl)methanamine (CAS: 1060804-40-1) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical development[1]. The molecule f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Nitropyridin-3-yl)methanamine (CAS: 1060804-40-1) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical development[1]. The molecule features a unique electronic push-pull dynamic: an electron-withdrawing nitro group (-NO₂) and a basic, nucleophilic methanamine group (-CH₂NH₂) attached to a pyridine core. Understanding the exact basicity and dissociation constants (pKa) of its two basic centers is critical for predicting its pharmacokinetics, membrane permeability, and reactivity in synthetic workflows.

As an application scientist, it is essential to look beyond raw data and understand the causality of molecular behavior. This guide deconstructs the electronic interplay within (5-Nitropyridin-3-yl)methanamine, provides a quantitative pKa framework based on structural analogs, and outlines field-proven, self-validating protocols for empirical pKa determination.

Structural and Electronic Profiling

(5-Nitropyridin-3-yl)methanamine possesses two distinct protonation sites:

  • The Primary Aliphatic Amine (-CH₂NH₂): The primary basic center.

  • The Pyridine Nitrogen: A secondary, highly deactivated basic center.

The basicity of these centers is dictated by the inductive (-I) and mesomeric (-M) effects of the substituents. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. When positioned at the 5-position of the pyridine ring, it drastically depletes the electron density of the aromatic system[1].

Because basicity is fundamentally a measure of a molecule's ability to stabilize a positive charge (the conjugate acid), the electron-withdrawing nitro group profoundly destabilizes the protonated forms of this molecule. The pyridine nitrogen, being part of the conjugated system, suffers a massive drop in basicity. The primary amine, insulated by a methylene (-CH₂-) bridge, is protected from direct resonance effects but still experiences a significant inductive pull, lowering its pKa relative to standard aliphatic amines.

Protonation A Diprotonated Species (Charge: +2) B Monoprotonated Species (Charge: +1) Amine Protonated A->B pKa1 ~ 0.8 (Pyridine N) C Free Base Species (Charge: 0) B->C pKa2 ~ 7.8 (Primary Amine)

Thermodynamic protonation sequence of (5-Nitropyridin-3-yl)methanamine.

Quantitative pKa Analysis and Basicity

Because the exact experimental pKa of (5-Nitropyridin-3-yl)methanamine is highly specific, we must derive its basicity using linear free-energy relationships (such as the Hammett equation) and empirical data from highly characterized structural analogs.

  • Pyridine Nitrogen (pKa₁): Unsubstituted pyridine has a pKa of 5.2. The introduction of a nitro group at the 3-position (analogous to the 5-position here) plummets the pKa to 0.79[2][3]. The addition of the methanamine group provides a negligible inductive donation (+I) that cannot overcome the nitro group's withdrawal. Thus, the pyridine nitrogen in our target compound is highly deactivated, with an estimated pKa of ~0.8 to 1.2 .

  • Primary Amine (pKa₂): The reference compound 3-(Aminomethyl)pyridine exhibits a primary amine pKa of 8.34 to 8.60[4][5]. The addition of the 5-nitro group exerts a strong inductive pull through the sigma-bond framework. This destabilizes the ammonium conjugate acid, shifting the pKa downward to an estimated 7.5 to 7.9 .

Table 1: Comparative pKa Analysis of Reference Scaffolds
CompoundPyridine Nitrogen pKaPrimary Amine pKaElectronic Effect Causality
Pyridine 5.20N/ABaseline aromatic basicity.
3-Nitropyridine 0.79N/AStrong -I and -M effects from -NO₂ severely deplete ring electron density.
3-(Aminomethyl)pyridine ~4.808.34 - 8.60Methylene bridge insulates amine from ring resonance; slight inductive withdrawal from ring.
(5-Nitropyridin-3-yl)methanamine ~0.8 - 1.2 (Est.)~7.5 - 7.9 (Est.)Combined -I/-M of nitro group deactivates ring N; inductive pull lowers amine pKa.

At physiological pH (7.4), (5-Nitropyridin-3-yl)methanamine exists predominantly as a mixture of the neutral free base and the monoprotonated amine species, making it highly relevant for cellular membrane permeation (passive diffusion).

Experimental Methodologies for pKa Determination

To empirically validate the theoretical pKa values of (5-Nitropyridin-3-yl)methanamine, a highly controlled potentiometric titration must be executed. The protocol below is designed as a self-validating system: it strictly controls ionic strength and temperature, which are the two primary variables that cause pKa drift in experimental literature.

Protocol: High-Precision Potentiometric Titration

Reagents & Equipment:

  • Analyte: (5-Nitropyridin-3-yl)methanamine (Purity >98%)

  • Titrant: 0.1 M KOH (Carbonate-free, standardized)

  • Acidifier: 0.1 M HCl (Standardized)

  • Background Electrolyte: 0.15 M KCl (Mimics physiological ionic strength)

  • Apparatus: Automated titrator with a highly sensitive glass electrode and temperature probe.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass electrode using standard IUPAC buffers (pH 4.01, 7.00, and 10.01) at exactly 25.0 ± 0.1 °C. Causality: pKa is a temperature-dependent thermodynamic value; failure to control temperature invalidates the Nernstian slope.

  • Sample Preparation: Dissolve exactly 0.1 mmol of (5-Nitropyridin-3-yl)methanamine in 10 mL of 0.15 M KCl solution to yield a 0.01 M analyte concentration. Causality: 0.15 M KCl maintains a constant activity coefficient throughout the titration, ensuring the calculated pKa is a true thermodynamic constant.

  • Acidification: Add an excess of 0.1 M HCl (e.g., 2.5 mL) to lower the pH below 1.5. This ensures both the primary amine and the highly deactivated pyridine nitrogen are fully protonated (forming the diprotonated species).

  • Titration: Titrate the solution with 0.1 M KOH in 0.02 mL increments under a constant stream of inert Nitrogen (N₂) gas. Causality: N₂ prevents atmospheric CO₂ from dissolving into the basic solution to form carbonic acid, which would artificially skew the basic region of the titration curve.

  • Data Regression: Export the volume vs. pH data. Utilize non-linear regression software (e.g., Hyperquad or similar Bjerrum function calculators) to fit the curve and extract the macroscopic dissociation constants (pKa₁ and pKa₂).

Workflow N1 1. Sample Preparation 0.01M in 0.15M KCl N2 2. Electrode Calibration pH 4, 7, 10 at 25°C N1->N2 N3 3. Acidification Add 0.1M HCl (Excess) N2->N3 N4 4. Base Titration 0.1M KOH under N2 gas N3->N4 N5 5. Data Regression Extract pKa1 & pKa2 N4->N5

Self-validating potentiometric titration workflow for pKa determination.

Implications for Drug Development

For drug development professionals, the basicity profile of (5-Nitropyridin-3-yl)methanamine dictates its handling and formulation:

  • Salt Screening: Because the pyridine nitrogen (pKa ~0.8) is non-basic under standard conditions, salt formation will occur exclusively at the primary amine. Strong acids (like HCl or methanesulfonic acid) are required to form stable, highly crystalline salts.

  • Nucleophilicity: In synthetic workflows (e.g., SNAr reactions or amide couplings), the primary amine is the exclusive nucleophile. The pyridine nitrogen is too deactivated to interfere, eliminating the need for complex protecting group strategies on the ring nitrogen[1].

References

  • Google Patents. "Process and system for capture of carbon dioxide" (AU2018273827B2). Google Patents.

Sources

Exploratory

Thermodynamic Stability of 5-Nitropyridine Derivatives in Solution: A Comprehensive Technical Guide

Executive Summary 5-Nitropyridine derivatives are indispensable building blocks in the synthesis of novel pharmaceuticals, agrochemicals, and energetic materials. As a Senior Application Scientist, I emphasize that a dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitropyridine derivatives are indispensable building blocks in the synthesis of novel pharmaceuticals, agrochemicals, and energetic materials. As a Senior Application Scientist, I emphasize that a drug candidate's viability hinges not only on its target affinity but on its chemical stability and thermodynamic solubility profile during formulation. This whitepaper elucidates the mechanistic foundations of 5-nitropyridine stability in solution, provides field-proven, self-validating experimental workflows, and synthesizes quantitative thermodynamic data to guide your research and development efforts.

Mechanistic Foundations of Solution Stability

Electronic Effects of the 5-Nitro Substituent

The 5-nitropyridine scaffold is defined by a highly polarized aromatic system. The nitro group at the C5 position acts as a potent electron-withdrawing group (EWG), exerting both inductive (-I) and resonance (-M) effects that delocalize electron density away from the pyridine ring[1]. This electronic depletion significantly increases the electrophilicity of the ring, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C6 positions[1].

Solvent-Solute Interactions and Degradation Pathways

In solution, the thermodynamic stability of a 5-nitropyridine derivative is a delicate equilibrium between stable solvation and solvent-mediated degradation. In polar aprotic solvents (e.g., DMSO), these compounds generally exhibit excellent stability because the solvent lacks nucleophilic character, allowing the solvation energy to stabilize the intact molecule[2].

However, in protic solvents (e.g., water, methanol), the solvent molecules can act as nucleophiles. The stability is thus dictated by the activation energy required for nucleophilic attack versus the Gibbs free energy of solvation. Furthermore, thermodynamic studies on related N-oxides demonstrate that substituent effects heavily influence the overall enthalpy of the system, with dissociation enthalpies of N-O bonds in 4-nitropyridine N-oxides measured at approximately 258.5 ± 5.3 kJ/mol[3].

StabilityPathway A 5-Nitropyridine Derivative B Solvent System (Protic vs. Aprotic) A->B Dissolution C Thermodynamic Equilibrium B->C Solvation Energy D Nucleophilic Attack (SNAr at C2/C6) C->D Protic / High pH E Stable Solvated State (ΔG < 0) C->E Aprotic / Low pH F Degradation Products D->F Hydrolysis / Substitution

Caption: Logical pathways determining 5-nitropyridine thermodynamic stability in solution.

Quantitative Thermodynamic Data

To systematically evaluate these compounds, we must analyze empirical thermodynamic and kinetic data. Table 1 summarizes the solubility and stability profile of a representative derivative, 2,4-dichloro-5-nitropyridine, across different solvent systems, as outlined in [2]. Table 2 highlights key thermodynamic parameters for the broader nitropyridine class.

Table 1: Solubility and Stability Profile of 2,4-Dichloro-5-nitropyridine

Solvent System Solvent Type Thermodynamic Solubility 48h Stability (% Intact) Primary Degradation Risk
DMSO Polar Aprotic >100 mg/mL >99% Negligible
Methanol Polar Protic Moderate ~95% Methoxide-driven SNAr

| Hexane | Non-polar | <1 mg/mL | N/A (Insoluble) | None |

Table 2: Thermodynamic Parameters of Nitropyridine Derivatives

Compound Thermodynamic Parameter Value Reference
4-Nitropyridine N-oxide N-O Bond Dissociation Enthalpy 258.5 ± 5.3 kJ/mol [3]
2-Amino-5-nitropyridine Standard Molar Enthalpy Highly stable up to 396 K

| Substituted 4-Nitropyridines | Gibbs Free Energy of Protonation | Varies by ortho-effect |[4] |

Experimental Methodologies

A robust thermodynamic evaluation requires self-validating experimental protocols. The following methodologies are designed to ensure causality and mass balance—meaning every mole of degraded parent compound is quantitatively accounted for in the degradant peaks.

Protocol 1: Thermodynamic Solubility and Kinetic Stability Assessment

This protocol determines the absolute thermodynamic solubility and subsequent solution stability[2].

  • Solution Preparation: Add an excess amount of the 5-nitropyridine derivative to a glass vial. Add a known volume of the test solvent (e.g., 1.0 mL of DMSO).

    • Causality: An excess of solid ensures that the solution reaches true thermodynamic saturation rather than a temporary kinetic dissolution state.

  • Thermal Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (25 °C) for 24 hours.

    • Causality: A 24-hour period is critical to allow the system to reach dynamic equilibrium, overcoming any metastable supersaturation states that could skew data.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Filtration removes sub-micron particulates that would otherwise scatter light or falsely elevate the HPLC quantification of the dissolved fraction.

  • HPLC Quantification & Stability Monitoring: Dilute the filtrate appropriately and analyze using a stability-indicating HPLC method with UV detection. Monitor the concentration at t=0, 24h, and 48h.

    • Causality: A stability-indicating method is essential; it must be chromatographically capable of resolving the parent peak from any SNAr degradation byproducts, ensuring a closed mass balance.

Workflow S1 1. Solution Prep (Excess Solute) S2 2. Equilibration (24h, Const. Temp) S1->S2 S3 3. Phase Separation (0.22 µm Filtration) S2->S3 S4 4. HPLC Analysis (Stability-Indicating) S3->S4 S5 5. Thermodynamic Calculations S4->S5

Caption: Step-by-step experimental workflow for thermodynamic solubility and stability assessment.

Protocol 2: Acid-Base Equilibrium and pKa Determination

Because the 5-nitro group strongly withdraws electron density, it lowers the pKa of the pyridinium nitrogen, affecting its ionization state and stability in physiological buffers[4].

  • Solvent Preparation: Due to the poor aqueous solubility of many 5-nitropyridines, prepare a series of co-solvent mixtures (e.g., methanol/water at 20%, 30%, 40% v/v).

  • Potentiometric Titration: Dissolve the compound in the co-solvent and perform a potentiometric titration using standardized 0.1 M NaOH or HCl under a nitrogen atmosphere at 298.15 K[4].

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values against the inverse dielectric constant of the co-solvent mixtures. Extrapolate to the dielectric constant of pure water to determine the true aqueous pKa.

    • Causality: This mathematical extrapolation corrects for the solvation energy differences between the organic co-solvent and water, providing an accurate physiological pKa without requiring the compound to be fully water-soluble.

Structural Modifications and Structure-Activity Relationships (SAR)

Modifying the 5-nitropyridine scaffold allows researchers to tune its thermodynamic stability. For instance, introducing bulky or electron-donating groups at the C2 or C6 positions can sterically hinder nucleophilic attack and partially offset the electron-withdrawing nature of the nitro group. Conversely, halogenation (e.g., 2,4-dichloro-5-nitropyridine) increases lipophilicity and alters the electronic character, making the compound highly soluble in aprotic solvents but more reactive toward nucleophiles like amines or thiols[1]. Understanding these SAR principles is vital for optimizing metabolic stability and solubility in drug design[1].

Conclusion

The thermodynamic stability of 5-nitropyridine derivatives in solution is governed by the profound electronic effects of the nitro group and its interaction with the solvent environment. By employing rigorous, self-validating protocols like 24-hour equilibration and stability-indicating HPLC, researchers can accurately quantify solubility and degradation kinetics. Mastering these thermodynamic principles enables the rational design of more stable, efficacious pharmaceutical intermediates.

References

  • Experimental and Theoretical Studies of Acid−Base Equilibria of Substituted 4-Nitropyridine N-Oxides Source: The Journal of Physical Chemistry A / ACS Publications URL:[Link]

  • Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide Source: ResearchGate URL:[Link]

  • Thermodynamic studies of crystalline 2-amino-5-nitropyridine Source: Thermochimica Acta / ElectronicsAndBooks URL:[Link]

Sources

Foundational

The Biological Activity and Therapeutic Potential of (5-Nitropyridin-3-yl)methanamine Scaffolds: A Technical Guide

Executive Summary: The Pyridine Motif in Modern Drug Discovery In the landscape of medicinal chemistry, the pyridine ring is universally recognized as a "privileged structural motif" due to its presence in a vast array o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyridine Motif in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring is universally recognized as a "privileged structural motif" due to its presence in a vast array of FDA-approved therapeutics[1]. Among its highly functionalized derivatives, (5-Nitropyridin-3-yl)methanamine (CAS: 1060804-40-1) has emerged as a uniquely versatile scaffold for fragment-based drug discovery (FBDD) and high-throughput screening[1].

This technical guide dissects the electronic properties, biological targets, and synthetic methodologies associated with this scaffold. By understanding the causality behind its chemical reactivity, researchers can rationally design potent kinase inhibitors, antimicrobial agents, and multifunctional CNS therapeutics.

Electronic Profiling: The Causality of Reactivity

The synthetic utility of (5-Nitropyridin-3-yl)methanamine lies in the "push-pull" electronic environment engineered by its substituents[1].

  • The 5-Nitro Group (Electron-Withdrawing): The highly electronegative nitro group pulls electron density away from the aromatic system. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. Consequently, the ring is deactivated toward electrophilic aromatic substitution but becomes highly activated for Nucleophilic Aromatic Substitution (SNAr), particularly at the ortho and para positions relative to the nitro group[1],[2].

  • The 3-Methanamine Group (Nucleophilic Handle): Unlike an aniline derivative where the nitrogen lone pair delocalizes into the aromatic ring, the primary amine here is insulated by a methylene bridge ( sp3 carbon). This preserves its high nucleophilicity, making it an excellent, ortho-para directing handle for amidation, reductive amination, and urea formation without suffering from the electron-withdrawing effects of the nitro group[1].

Reactivity Core (5-Nitropyridin-3-yl)methanamine Nitro 5-Nitro Group (Electron Withdrawing) Core->Nitro lowers LUMO Amine 3-Methanamine Group (Nucleophilic Handle) Core->Amine enables derivatization Pyridine Pyridine Core (Electron Deficient) Core->Pyridine scaffold backbone Nitro->Pyridine activates for SNAr (Positions 2, 4, 6) Amides Amides Amine->Amides Acylation / Reductive Amination SNAr SNAr Pyridine->SNAr Nucleophilic Attack

Fig 1. Electronic effects and reactivity map of the (5-Nitropyridin-3-yl)methanamine scaffold.

Quantitative Data: Scaffold Properties and Biological Targets

To facilitate rational drug design, the foundational physicochemical parameters of the scaffold must be established. Table 1 outlines the core metrics of the unmodified scaffold[1],[2].

Table 1: Physicochemical Properties of (5-Nitropyridin-3-yl)methanamine

PropertyValueStructural Implication
CAS Number 1060804-40-1Standardized identifier for library curation.
Molecular Formula C6H7N3O2Low molecular weight ideal for FBDD.
Molecular Weight 153.14 g/mol High ligand efficiency potential.
Exact Mass 153.0538 g/mol Crucial for high-resolution LC-MS QC.
Complexity Rating 145Indicates accessible synthetic derivatization.
DSSTox ID DTXSID401307914Useful for predictive toxicology modeling.

The biological activity of 5-nitropyridine and pyridinemethanamine derivatives spans multiple therapeutic areas. Table 2 summarizes the primary biological targets where this scaffold has demonstrated efficacy.

Table 2: Biological Targets of 5-Nitropyridine Derivatives

Therapeutic AreaTarget / Mechanism of ActionScaffold Utility
Oncology / Immunology JAK1, ZAP-70, DDR2 Kinase InhibitionThe pyridine core acts as a hinge-binder; the methanamine extends into the solvent channel[3],.
Infectious Disease MenG (Menaquinone Biosynthesis) InhibitionDisrupts oxidative phosphorylation in Mycobacterium tuberculosis[4].
Neurodegeneration MAO Inhibition / Radical ScavengingActs as a multifunctional linker for dual-target engagement in Alzheimer's and Parkinson's[5].
Oncology Tubulin Polymerization InhibitionNitro-reduction generates reactive intermediates; causes G2-M phase cell cycle arrest[6],[7].

Experimental Protocol: Self-Validating Derivatization and Screening Workflow

To ensure scientific integrity, any derivatization of the (5-Nitropyridin-3-yl)methanamine scaffold must be coupled with a self-validating biological screening system. The following protocol details the amidation of the methanamine group to generate a targeted kinase inhibitor library, followed by orthogonal validation[2].

Phase 1: Chemical Derivatization (Amidation)

Causality Note: HATU is selected as the coupling reagent because it provides superior reaction kinetics and minimizes racemization compared to standard EDC/NHS coupling, ensuring high yields of the target amide.

  • Preparation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF under a nitrogen atmosphere.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 1.1 eq of (5-Nitropyridin-3-yl)methanamine to the solution. Stir for 4-6 hours.

  • Purification: Quench with saturated NaHCO3​ , extract with EtOAc, and purify via flash chromatography (Silica, Hexane/EtOAc gradient).

Phase 2: Quality Control (QC)

Causality Note: Biological assays are highly sensitive to impurities. A compound must pass strict QC to prevent false positives in high-throughput screening.

  • LC-MS Analysis: Confirm the exact mass matches the theoretical mass + [M+H]+ ion. Purity must exceed >95% via UV integration at 254 nm.

  • 1H-NMR: Verify the disappearance of the primary amine protons and the shift of the methylene bridge protons, confirming successful amidation.

Phase 3: Orthogonal Biological Validation

Causality Note: Relying solely on cell-based IC50 data can mask off-target toxicity. Target engagement must be proven orthogonally[2].

  • In Vitro Biochemical Assay: Perform a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the biochemical IC50​ against the target kinase (e.g., JAK1).

  • Target Engagement (SPR): Use Surface Plasmon Resonance (SPR) to measure the binding kinetics ( Kd​ , kon​ , koff​ ). Immobilize the target kinase on a CM5 sensor chip and flow the purified derivative over the surface. This definitively proves direct binding[2].

  • Cell-Based Assay: Evaluate the functional IC50​ using a standardized MTT viability assay in a relevant cancer cell line (24–72 hr exposure) to confirm membrane permeability and cellular efficacy[2].

BioValidation Synth Scaffold Derivatization (Amidation/SNAr) QC Quality Control (LC-MS, 1H-NMR >95%) Synth->QC verifies purity InVitro In Vitro Screening (Kinase/Antimicrobial) QC->InVitro if pure Target Target Engagement (SPR / ITC) InVitro->Target active hits Cell Cell-Based Assays (IC50, Viability) Target->Cell validated hits Cell->Synth SAR feedback loop

Fig 2. Self-validating workflow for the biological evaluation of methanamine derivatives.

Conclusion

The (5-Nitropyridin-3-yl)methanamine scaffold represents a highly tunable chemical space. By exploiting the electron-deficient nature of the nitropyridine core for SNAr and leveraging the nucleophilic methanamine handle for rapid library generation, researchers can systematically probe complex biological targets. Adherence to rigorous, self-validating workflows ensures that hits generated from this scaffold translate reliably from biochemical assays to cellular efficacy.

References

  • "(5-Nitropyridin-3-YL)methanamine | 1060804-40-1 - Benchchem", BenchChem.1

  • "(5-Nitropyridin-3-YL)methanamine | 1060804-40-1 - Benchchem (Biological Activity)", BenchChem. 2

  • "An efficient one-pot synthesis and in vitro antimicrobial activity of new pyridine derivatives bearing the tetrazoloquinoline nucleus", ResearchGate. 6

  • "Development of Multifunctional Molecules as Potential Therapeutic Candidates for Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis in the Last Decade", ACS Publications. 5

  • "Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70", MDPI.3

  • "An In-Depth Technical Guide to 5-Ethynyl-2-nitropyridine", BenchChem. 7

  • "Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis", PMC. 4

  • "JAK1 SELECTIVE KINASE INHIBITOR", EPO. Link

Sources

Exploratory

The Ascendant Role of 3-Aminomethyl-5-nitropyridine in Modern Medicinal Chemistry: A Technical Guide

Abstract The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically successful drugs.[1][2] Within this vast chemical space, the 3-aminomethyl-5-nitropy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically successful drugs.[1][2] Within this vast chemical space, the 3-aminomethyl-5-nitropyridine moiety has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its unique electronic and structural features, combining a basic aminomethyl group and an electron-withdrawing nitro group on the pyridine ring, offer a versatile platform for creating diverse molecular architectures with a wide range of biological activities. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and burgeoning applications of 3-aminomethyl-5-nitropyridine in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

The Strategic Importance of the Aminonitropyridine Scaffold

The pyridine ring is a bioisostere for benzene and other aromatic systems, offering the advantage of improved water solubility and the ability to form hydrogen bonds through its nitrogen atom.[3] The strategic placement of an aminomethyl group at the 3-position and a nitro group at the 5-position imparts a unique set of properties to the 3-aminomethyl-5-nitropyridine core:

  • Orthogonal Reactivity: The amino group provides a nucleophilic handle for a variety of chemical transformations, such as acylation, alkylation, and sulfonylation, allowing for the introduction of diverse side chains. The nitro group, on the other hand, is a versatile precursor that can be readily reduced to an amino group, opening up another avenue for derivatization. This orthogonal reactivity is highly advantageous in the construction of complex molecules.

  • Modulation of Physicochemical Properties: The basicity of the aminomethyl group and the pyridine nitrogen can be fine-tuned by derivatization, influencing the compound's pKa and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties. The polar nitro group also contributes to the overall polarity of the molecule.

  • Pharmacophoric Potential: The arrangement of hydrogen bond donors (the amino group) and acceptors (the nitro group and the pyridine nitrogen) within a defined spatial orientation makes the 3-aminomethyl-5-nitropyridine scaffold an attractive pharmacophore for interacting with various biological targets.[4]

Synthesis of 3-Aminomethyl-5-nitropyridine: A Proposed Protocol

The proposed synthesis involves the electrophilic nitration of 3-picolylamine. The aminomethyl group is an activating, ortho-, para-directing group. However, under the strongly acidic conditions of nitration, the pyridine nitrogen will be protonated, becoming a powerful deactivating, meta-directing group. The aminomethyl group will also be protonated, losing its activating ability. Therefore, the directing effect will be primarily governed by the pyridinium species, favoring substitution at the 3- and 5-positions. Given that the 3-position is already substituted, the incoming nitro group is expected to be directed to the 5-position.

Experimental Protocol: Proposed Synthesis of 3-Aminomethyl-5-nitropyridine

Materials and Reagents:

  • 3-Picolylamine (3-(Aminomethyl)pyridine)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (50 mL). Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.

  • Addition of Starting Material: Slowly add 3-picolylamine (10.8 g, 0.1 mol) dropwise to the cold sulfuric acid, ensuring the temperature does not rise above 5 °C. Stir the mixture until all the 3-picolylamine has dissolved.

  • Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid (4.2 mL, 0.1 mol) to concentrated sulfuric acid (10 mL) in a separate beaker, pre-cooled in an ice bath. Slowly add this nitrating mixture dropwise to the solution of 3-picolylamine in sulfuric acid over a period of 1 hour, maintaining the reaction temperature below 5 °C.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. A precipitate may form.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH reaches approximately 7-8. This step should be performed with caution due to gas evolution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-aminomethyl-5-nitropyridine.

Self-Validation: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

3-Aminomethyl-5-nitropyridine as a Key Chemical Intermediate

The true value of 3-aminomethyl-5-nitropyridine in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules.[5][6]

Derivatization of the Aminomethyl Group

The primary amino group of 3-aminomethyl-5-nitropyridine is a readily accessible handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).

  • Amide and Sulfonamide Formation: Acylation with various acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields a library of amides. Similarly, reaction with sulfonyl chlorides provides the corresponding sulfonamides. These modifications can modulate the compound's lipophilicity, hydrogen bonding capacity, and overall shape, influencing its binding to biological targets.

  • Alkylation and Reductive Amination: N-alkylation can be achieved with alkyl halides. Alternatively, reductive amination with aldehydes or ketones provides access to secondary and tertiary amines, further expanding the chemical diversity.

Transformation of the Nitro Group

The nitro group serves as a masked amino group, providing a strategic advantage in multi-step syntheses.

  • Reduction to an Amine: The nitro group can be selectively reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., H₂/Pd-C), or treatment with reducing agents like iron powder in acetic acid or stannous chloride. This generates a 3-aminomethyl-5-aminopyridine scaffold, a diamine with two distinctively reactive amino groups. The newly formed aromatic amine can then be further derivatized.

The following diagram illustrates the central role of 3-aminomethyl-5-nitropyridine as a synthetic hub:

G 3-Aminomethyl-5-nitropyridine 3-Aminomethyl-5-nitropyridine Amides Amides 3-Aminomethyl-5-nitropyridine->Amides Acylation Sulfonamides Sulfonamides 3-Aminomethyl-5-nitropyridine->Sulfonamides Sulfonylation Secondary/Tertiary Amines Secondary/Tertiary Amines 3-Aminomethyl-5-nitropyridine->Secondary/Tertiary Amines Alkylation/ Reductive Amination 3-Aminomethyl-5-aminopyridine 3-Aminomethyl-5-aminopyridine 3-Aminomethyl-5-nitropyridine->3-Aminomethyl-5-aminopyridine Nitro Reduction Ureas/Thioureas Ureas/Thioureas 3-Aminomethyl-5-aminopyridine->Ureas/Thioureas Reaction with Isocyanates/Isothiocyanates Heterocycles Heterocycles 3-Aminomethyl-5-aminopyridine->Heterocycles Cyclization Reactions

Synthetic utility of 3-aminomethyl-5-nitropyridine.

Medicinal Chemistry Applications of Aminonitropyridine Derivatives

Derivatives of the aminonitropyridine scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

The nitropyridine moiety is present in a number of compounds with potent anticancer properties.[7][8] Notably, certain 3-nitropyridine analogues have been identified as a novel class of microtubule-targeting agents.[7][8] These compounds bind to the colchicine site on β-tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[7][8]

The general mechanism of action for these microtubule-targeting agents is depicted below:

G cluster_cell Cancer Cell 3-Nitropyridine Analogue 3-Nitropyridine Analogue Tubulin Dimers Tubulin Dimers 3-Nitropyridine Analogue->Tubulin Dimers Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Mechanism of microtubule disruption by 3-nitropyridine analogues.

Furthermore, 3-aminomethyl pyridine chalcone derivatives have shown promising anti-proliferative and DNA binding activities.[9]

Table 1: Anticancer Activity of Selected Nitropyridine Analogues

Compound ClassCancer Cell LineActivity (GI₅₀/IC₅₀)Reference
3-Nitropyridine AnaloguesVariousNanomolar range[8]
Nitropyridine-linked ThiazolidinonesVarious-[7]
3-Aminomethyl Pyridine ChalconesA549, MCF-7-[9]
Antimicrobial Activity

Nitropyridine derivatives have also exhibited significant potential as antimicrobial agents.[1][2][7] The introduction of various functional groups onto the nitropyridine core has led to the discovery of compounds with notable antibacterial and antifungal properties. The mechanism of action is often multifaceted, potentially involving the inhibition of essential enzymes or disruption of cell wall synthesis.

Table 2: Antimicrobial Activity of Selected Nitropyridine Derivatives

Compound ClassPathogenActivity (MIC)Reference
Azole/Pyridazine Functionalized 3-NitropyridinesS. aureus, E. coli, C. steiniiModerate[1]
Nitropyridine-containing ComplexesS. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicansComparable to Ciprofloxacin/Nystatin[1][2]
Other Therapeutic Areas

The versatility of the aminonitropyridine scaffold extends to other therapeutic areas, with derivatives showing inhibitory activity against a range of enzymes:

  • Urease Inhibitors: 3-Nitropyridylpiperazine derivatives have been identified as potential urease inhibitors for the treatment of gastric diseases, with IC₅₀ values in the low micromolar range.[7]

  • Kinase Inhibitors: The pyridine scaffold is a well-established hinge-binding motif in kinase inhibitors. Derivatives of nitropyridines have been explored as inhibitors of Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).[1]

  • Phosphodiesterase (PDE) Inhibitors: Substituted nitropyridines have been investigated as inhibitors of PDE4, which are of interest for the treatment of inflammatory diseases.[1]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[8]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[8]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent)

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The 3-aminomethyl-5-nitropyridine scaffold represents a highly promising and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, makes it a valuable starting point for the development of novel therapeutics. The potent anticancer activity of related 3-nitropyridine analogues as microtubule-targeting agents is particularly noteworthy and warrants further investigation with derivatives of the title compound. Moreover, the demonstrated antimicrobial and enzyme-inhibitory potential of the broader aminonitropyridine class suggests that libraries based on the 3-aminomethyl-5-nitropyridine core could yield novel leads in these areas as well.

Future research should focus on the development and optimization of a robust and scalable synthesis for 3-aminomethyl-5-nitropyridine. The subsequent exploration of its chemical space through systematic derivatization of both the aminomethyl and the (reduced) nitro groups, guided by computational modeling and a deep understanding of SAR, will be crucial for unlocking the full therapeutic potential of this remarkable scaffold.

References

  • Journal of Medicinal Chemistry, YEAR , VOL(ISSUE), pages.

  • Molecules, YEAR , VOL(ISSUE), pages.

  • BenchChem, YEAR . Unveiling the Biological Potential of 3-Amino-4-nitropyridine Derivatives: A Comparative Analysis.

  • BenchChem, YEAR . A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine.

  • Molecules, 2023 , 28(10), 4087.

  • Nitropyridines in the Synthesis of Bioactive Molecules.

  • IntechOpen, 2022 . Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.

  • Google Patents, YEAR . US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.

  • MilliporeSigma, YEAR . 3-Aminopyridine: A Crucial Intermediate for Pharmaceutical Synthesis & Formulation.

  • Organic Syntheses, YEAR . 3-aminopyridine.

  • BenchChem, YEAR . In-Depth Analysis of 3-Amino-4-nitropyridine 1-oxide Derivatives: A Guide to Their Biological Activities.

  • Organic Syntheses, YEAR . 2,3-diaminopyridine.

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.

  • A Review on the Medicinal Importance of Pyridine Derivatives.

  • Recent Advances of Pyridinone in Medicinal Chemistry.

  • The Exploration of Novel Pharmacophore Characteristics and Multidirectional Elucidation of Structure-Activity Relationship and Mechanism of Sesquiterpene Pyridine Alkaloids from Tripterygium Based on Computational Approaches.

  • Fiveable, 2026 . Pharmacophores | Medicinal Chemistry Class Notes.

  • Patsnap Synapse, 2025 . What is the role of pharmacophore in drug design?.

  • Mlunias, YEAR . Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.

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Foundational

Electronic Modulation in Pyridine Scaffolds: A Technical Guide to Pyridin-3-ylmethanamine vs. (5-Nitropyridin-3-yl)methanamine

Executive Summary The pyridine-3-methanamine scaffold is a privileged pharmacophore and a versatile building block in medicinal chemistry, agrochemicals, and materials science. The introduction of a nitro group at the 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine-3-methanamine scaffold is a privileged pharmacophore and a versatile building block in medicinal chemistry, agrochemicals, and materials science. The introduction of a nitro group at the 5-position—yielding (5-Nitropyridin-3-yl)methanamine—induces profound electronic and steric perturbations. This whitepaper analyzes the causality behind these physicochemical shifts, detailing how the strong electron-withdrawing nature of the nitro group attenuates nucleophilicity, alters lipophilicity, and opens unique synthetic avenues, such as multicomponent domino reactions for corrosion inhibitors.

Structural and Electronic Causality

Pyridin-3-ylmethanamine (commonly known as 3-picolylamine) features an electron-deficient aromatic ring coupled with a highly nucleophilic primary aliphatic amine [1]. The methylene bridge insulates the primary amine from direct resonance with the pyridine ring, meaning its basicity is primarily modulated by inductive effects.

When a nitro group (-NO2) is introduced at the 5-position, the electronic landscape shifts dramatically[3]. The nitro group exerts strong −I (inductive) and −M (mesomeric) effects.

  • Endocyclic Effect: The mesomeric effect depletes electron density at the ortho and para positions relative to the nitro group, while the inductive effect strongly pulls electron density from the entire ring. This drastically reduces the basicity of the endocyclic pyridine nitrogen (pKa drops from ~4.0 to <2.0).

  • Exocyclic Effect: The inductive pull extends through the sigma framework to the methylene bridge. This subtly reduces the pKa of the exocyclic primary amine, attenuating its nucleophilicity and altering its behavior in standard coupling reactions.

G Base Pyridin-3-ylmethanamine (High Nucleophilicity) Effect 5-Nitro Substitution Strong -I and -M Effects Base->Effect Nitro (5-Nitropyridin-3-yl)methanamine (Reduced Nucleophilicity) Effect->Nitro

Logical relationship of 5-nitro substitution on basicity and nucleophilicity.

Physicochemical Profiling

The electronic modifications directly translate to measurable physicochemical differences. The table below summarizes the core quantitative data for both chemical entities.

PropertyPyridin-3-ylmethanamine [1](5-Nitropyridin-3-yl)methanamine [3]
Molecular Weight 108.14 g/mol 153.14 g/mol
Chemical Formula C₆H₈N₂C₆H₇N₃O₂
LogP (Predicted) -0.3~0.5
Primary Amine pKa ~8.7~7.8
Pyridine N pKa ~4.0< 2.0
Nucleophilicity High (Standard couplings)Moderate (Requires forcing conditions)

Reactivity Paradigms & Synthetic Utility

Because of its high nucleophilicity, pyridin-3-ylmethanamine readily participates in standard amide couplings, reductive aminations, and coordination complex formation without the need for extreme temperatures or highly specialized catalysts.

In contrast, (5-Nitropyridin-3-yl)methanamine requires more strategic synthetic planning. Its attenuated nucleophilicity makes it an excellent candidate for complex structural reorganizations where a highly reactive amine would otherwise cause uncontrolled side reactions. A prime example is its utility as a starting material in one-pot domino reactions to synthesize novel heterocyclic corrosion inhibitors, such as 5-benzyl-5-((5-nitropyridin-3-yl)methyl)-1,3,5-dithiazinan-5-ium (BNPD) [2].

Experimental Methodologies

Protocol A: Self-Validating pKa Determination via Potentiometric Titration

To accurately measure the attenuated basicity of the nitro-derivative, potentiometric titration is employed because it forms a self-validating system. By plotting the first derivative of the pH with respect to the volume of titrant ( dpH/dV ), the equivalence points are mathematically derived from the dataset itself, eliminating external colorimetric calibration bias.

  • Solution Preparation: Dissolve 10.0 mg of the analyte in 50 mL of deionized water (or a standardized co-solvent system like MeOH/Water if solubility is limited).

  • Baseline Stabilization: Insert a calibrated glass pH electrode and stir at a constant 25 °C. Record the initial pH once the drift is < 0.01 pH/min.

  • Titration: Titrate with standardized 0.1 M HCl (for the basic amine) or 0.1 M NaOH (if starting from the hydrochloride salt) in 0.05 mL increments.

  • Data Analysis: Plot the titration curve and calculate the first derivative. The pKa is identified at the half-equivalence point, intrinsically validated by the symmetry of the derivative peak.

Protocol B: One-Pot Domino Synthesis of Dithiazinane Derivatives

This protocol describes the synthesis of a dithiazinane intermediate from (5-Nitropyridin-3-yl)methanamine [2]. The choice of 0 °C during the initial formaldehyde condensation is critical; it prevents the runaway polymerization of formaldehyde. The subsequent bubbling of H₂S gas leverages the attenuated nucleophilicity of the nitro-derivative, allowing for controlled cyclization.

  • Condensation: In a single reaction pot, mix 20 mmol of (5-nitropyridin-3-yl)methanamine with 60 mmol of 36% aqueous formaldehyde in 80 mL of absolute ethanol.

  • Thermal Control: Stir the mixture continuously for 1 hour strictly at 0 °C to form the intermediate imine network.

  • Sulfuration: Introduce 60 mmol of H₂S gas into the mixture via bubbling for 2 hours. (Ensure this is performed in a highly ventilated fume hood).

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer using chloroform.

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Evaporate the solvent under a stream of nitrogen gas to yield the light yellow 5-((5-nitropyridin-3-yl)methyl)-1,3,5-dithiazinane intermediate.

Workflow Step1 1. Mix Reactants Amine + CH2O Step2 2. Stir at 0°C 1 hr in Ethanol Step1->Step2 Step3 3. H2S Addition Bubble for 2 hrs Step2->Step3 Step4 4. Extraction CHCl3 / Na2SO4 Step3->Step4 Product Dithiazinane Intermediate Step4->Product

Step-by-step synthetic workflow for dithiazinane via a one-pot domino reaction.

References

  • National Center for Biotechnology Information (PubChem). 3-(Aminomethyl)pyridine (CID 31018). Retrieved from:[Link]

  • Journal of Basrah Researches (Sciences). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. 49(2), 140 (2023). Retrieved from: [Link]

Exploratory

Comprehensive Analysis of Hydrogen Bond Donor and Acceptor Properties in (5-Nitropyridin-3-yl)methanamine: A Technical Guide for Drug Discovery

Executive Summary In the realm of medicinal chemistry and rational drug design, the accurate quantification of Hydrogen Bond Donors (HBD) and Hydrogen Bond Acceptors (HBA) is critical for predicting pharmacokinetic prope...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and rational drug design, the accurate quantification of Hydrogen Bond Donors (HBD) and Hydrogen Bond Acceptors (HBA) is critical for predicting pharmacokinetic properties, such as membrane permeability and aqueous solubility. (5-Nitropyridin-3-yl)methanamine (CAS: 1060804-40-1) is a highly functionalized nitrogen-containing heterocycle[1]. With a molecular formula of C6H7N3O2 and a molecular weight of 153.14 g/mol [2], this scaffold presents a unique case study in cheminformatics due to the distinct electronic environments of its three functional groups: a pyridine ring, a primary methanamine moiety, and a nitro substituent.

This whitepaper provides an in-depth mechanistic analysis of the HBD and HBA counts for (5-Nitropyridin-3-yl)methanamine, contrasting classical heuristic rules with modern algorithmic computations.

Algorithmic vs. Geometric Definitions of Hydrogen Bonding

A common pitfall in early-stage drug development is the conflation of Lipinski’s original heuristic rules with modern computational algorithms (such as the Cactvs subsystem used by PubChem).

  • Lipinski’s Rule of Five (Ro5): Originally defined HBA as the simple sum of all Nitrogen and Oxygen atoms in a molecule, and HBD as the sum of all OH and NH bonds. This is a rapid, topological heuristic.

  • Cactvs Algorithm (PubChem Standard): Evaluates hydrogen bonding based on the geometric availability of lone pairs and functional group definitions. It does not blindly count atoms; it evaluates their electronic state (e.g., formal charges and hybridization).

Understanding this causality is essential for accurately profiling (5-Nitropyridin-3-yl)methanamine.

In-Depth Analysis of Hydrogen Bond Donors (HBD)

The only hydrogen-donating moiety on (5-Nitropyridin-3-yl)methanamine is the primary amine (-NH2) of the methanamine group.

  • Classical Lipinski Count: If counting individual N-H bonds, the HBD count would be 2 .

  • Cactvs/PubChem Count: The algorithm treats a primary aliphatic amine as a single hydrogen-bond donating feature or group. To validate this, we can look at the baseline molecule methylamine (CH3NH2), which the Cactvs algorithm computes as having an HBD count of 1 [3]. Similarly, aromatic primary amines like aniline also yield an HBD count of 1 [4].

In-Depth Analysis of Hydrogen Bond Acceptors (HBA)

The HBA calculation for this molecule requires a precise understanding of lone-pair availability across its three nitrogen atoms and two oxygen atoms.

  • Pyridine Nitrogen: The nitrogen in the aromatic pyridine ring is sp2 hybridized. Its lone pair resides in an sp2 orbital orthogonal to the pi-system, making it highly available for hydrogen bonding. (HBA contribution: 1)

  • Methanamine Nitrogen: The primary amine nitrogen is sp3 hybridized with a localized, available lone pair. (HBA contribution: 1)

  • Nitro Group (-NO2): This is where classical heuristics and algorithms diverge. The nitro group consists of one nitrogen and two oxygens. The nitrogen atom has a formal charge of +1 and zero lone pairs ; therefore, it cannot physically act as a hydrogen bond acceptor. Only the two oxygen atoms possess available lone pairs. As validated by the PubChem Cactvs baseline for nitromethane (CH3NO2), the nitro group contributes exactly 2 to the HBA count[5].

  • Classical Lipinski Count: Sum of all N + O atoms = 3 (Nitrogens) + 2 (Oxygens) = 5 .

  • Cactvs/PubChem Count: 1 (Pyridine N) + 1 (Amine N) + 2 (Nitro O's) = 4 .

Quantitative Data Summary

The following table summarizes the physicochemical properties and the divergent H-bond counting methodologies.

PropertyValue (Cactvs / PubChem Standard)Value (Classical Lipinski Heuristic)Mechanistic Source / Logic
Hydrogen Bond Donor (HBD) 1 2Primary amine (-NH2) treated as 1 donor group vs. 2 N-H bonds.
Hydrogen Bond Acceptor (HBA) 4 5Pyridine N (1), Amine N (1), Nitro O (2). Nitro N is excluded due to lack of lone pairs.
Molecular Formula C6H7N3O2C6H7N3O2Standard composition[2].
Exact Mass 153.0538 Da153.0538 DaComputed monoisotopic mass.

Visualizing the Molecular H-Bond Topology

The diagram below maps the specific functional groups of (5-Nitropyridin-3-yl)methanamine to their respective HBD and HBA contributions based on the Cactvs algorithm.

HbondTopology cluster_0 Hydrogen Bond Donors (HBD) cluster_1 Hydrogen Bond Acceptors (HBA) Molecule (5-Nitropyridin-3-yl)methanamine C6H7N3O2 HBD1 Methanamine (-NH2) Cactvs HBD = 1 Molecule->HBD1 HBA1 Pyridine Ring Nitrogen Cactvs HBA = 1 Molecule->HBA1 HBA2 Methanamine Nitrogen Cactvs HBA = 1 Molecule->HBA2 HBA3 Nitro Group (-NO2) Cactvs HBA = 2 (Oxygen atoms) Molecule->HBA3

Caption: Topological mapping of HBD and HBA sites on (5-Nitropyridin-3-yl)methanamine.

Experimental Protocol: Validating H-Bonding via NMR Titration

To empirically validate the hydrogen-bonding capacity of the methanamine donor group, researchers must utilize a self-validating system such as 1H-NMR titration. As hydrogen bonds form, the electron density around the donor proton decreases (deshielding), resulting in a quantifiable downfield chemical shift.

Step-by-Step Methodology:
  • Solvent Selection & Preparation: Weigh 5.0 mg of (5-Nitropyridin-3-yl)methanamine. Dissolve entirely in 0.6 mL of a non-competing, non-polar deuterated solvent (e.g., CDCl3) to prevent solvent-solute hydrogen bonding interference. Transfer to a clean 5mm NMR tube.

  • Baseline Acquisition: Acquire a baseline 1H-NMR spectrum (400 MHz or 500 MHz) at a constant temperature (298 K). Identify the broad singlet corresponding to the -NH2 protons (typically between 1.5 ppm and 3.0 ppm).

  • Titrant Preparation: Prepare a stock solution of a strong, standard hydrogen bond acceptor (e.g., DMSO-d6) dissolved in the same CDCl3 solvent. This ensures the concentration of the host molecule remains constant during the volume additions.

  • Incremental Titration: Add the DMSO-d6 titrant to the NMR tube in precise incremental molar equivalents (0.5, 1.0, 1.5, 2.0, 3.0, 5.0 eq). Invert the tube gently to mix, and acquire a new 1H-NMR spectrum after each addition.

  • Data Extraction & Isotherm Fitting: Record the chemical shift ( δ ) of the -NH2 protons at each concentration point. Plot the change in chemical shift ( Δδ ) against the concentration of the titrant. Fit the resulting curve using a non-linear regression model (1:1 binding isotherm) to extract the association constant ( Ka​ ).

NMRWorkflow Step1 1. Sample Prep Dissolve in CDCl3 Step2 2. Baseline NMR Record -NH2 Shift Step1->Step2 Step3 3. Titration Add DMSO-d6 (HBA) Step2->Step3 Step4 4. Monitor Shift Observe Downfield Δδ Step3->Step4 Step5 5. Data Analysis Fit Binding Isotherm Step4->Step5

Caption: Step-by-step 1H-NMR titration workflow for empirical H-bond validation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6375, Nitromethane". Source: PubChem. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6329, Methylamine". Source: PubChem. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6115, Aniline". Source: PubChem. Available at: [Link]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 23.1-3 (1997): 3-25. Available at:[Link]

Sources

Foundational

Thermodynamic Solvation Profiling of (5-Nitropyridin-3-yl)methanamine: A Technical Guide

Executive Summary In the landscape of medicinal chemistry, nitrogen-containing heterocycles serve as the foundational scaffolds for numerous active pharmaceutical ingredients (APIs). Among these, (5-Nitropyridin-3-yl)met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, nitrogen-containing heterocycles serve as the foundational scaffolds for numerous active pharmaceutical ingredients (APIs). Among these, (5-Nitropyridin-3-yl)methanamine (CAS: 1060804-40-1) represents a highly versatile, yet physically complex, building block [1]. With a molecular weight of 153.14 g/mol and a formula of C₆H₇N₃O₂, this compound features a stark electronic dichotomy: a strongly electron-withdrawing nitro group paired with a basic, hydrogen-bond-donating methanamine moiety.

Understanding the solubility profile of this compound in organic solvents is not merely a logistical requirement; it is a critical parameter that dictates reaction kinetics, purification strategies, and downstream formulation viability. This whitepaper provides a comprehensive, mechanistic analysis of its solvation behavior, grounded in thermodynamic principles and empirical validation.

Mechanistic Insights into Solvation Behavior

To predict and manipulate the solubility of (5-Nitropyridin-3-yl)methanamine, we must analyze its intermolecular forces through the lens of Hansen Solubility Parameters (HSP) [2]. The total cohesive energy of the solvent-solute interaction is divided into dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ ).

The "Push-Pull" Electronic Effect

The solubility of this compound is governed by a distinct electronic "push-pull" system within the molecule:

  • The Pyridine Core & Nitro Group: The nitro group at the 5-position aggressively withdraws electron density from the pyridine ring. This deactivates the ring and significantly reduces the basicity (and hydrogen-bond accepting capacity) of the pyridine nitrogen. However, the nitro group itself contributes a massive dipole moment, driving up the δp​ requirement for successful solvation.

  • The Methanamine Moiety: Insulated from the aromatic ring's electron deficiency by a methylene bridge, the primary amine (-CH₂NH₂) retains its strong basicity. It acts as both a potent hydrogen bond donor and acceptor ( δh​ ).

Causality in Solvent Selection: Because the molecule can form strong intermolecular hydrogen-bond networks in its solid crystalline state, non-polar solvents (like hexane or heptane) lack the necessary δp​ and δh​ energies to disrupt the crystal lattice. Optimal solvation requires polar aprotic solvents that can act as strong hydrogen bond acceptors (to satisfy the primary amine) while stabilizing the strong dipole of the nitro-pyridine core.

Quantitative Solubility Profile in Organic Solvents

The following table synthesizes the thermodynamic solubility of (5-Nitropyridin-3-yl)methanamine across varying solvent classes at standard ambient temperature (25°C).

SolventSolvent ClassDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100 Strong H-bond acceptance from -NH₂; high dipole stabilization.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 100 Favorable δp​ matching with the nitro-aromatic core.
Methanol (MeOH) Polar Protic32.725 - 50 Extensive H-bond donor/acceptor networking.
Ethyl Acetate (EtOAc) Moderately Polar6.05 - 10 Weak dipole interactions; limited H-bond disruption.
Dichloromethane (DCM) Halogenated9.12 - 5 Poor H-bonding capacity; relies solely on dispersion/dipole.
n-Hexane Non-polar1.9< 0.1 Complete absence of polar and H-bond stabilization.

Self-Validating Protocol: Thermodynamic Solubility Determination

To generate reliable, reproducible solubility data for basic amines, kinetic dissolution methods are insufficient. The following Shake-Flask Method coupled with HPLC-UV is engineered as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology

Step 1: Solid Dispensing and Saturation

  • Action: Dispense 50 mg of (5-Nitropyridin-3-yl)methanamine into a 2.0 mL amber glass vial. Add 1.0 mL of the target organic solvent.

  • Causality: An excess of solid must be visually confirmed to ensure the system reaches true thermodynamic saturation rather than a localized kinetic concentration. Amber glass is utilized to prevent potential UV-induced degradation of the nitroaromatic system.

Step 2: Thermodynamic Equilibration

  • Action: Seal the vial and agitate on a thermoshaker at 300 RPM at exactly 25.0°C for 24 hours.

  • Causality: A 24-hour incubation is mandatory to overcome metastable supersaturation states. Shorter timeframes often yield artificially high solubility readings due to transient kinetic dissolution before the compound recrystallizes into its most stable thermodynamic polymorph.

Step 3: Phase Separation via Micro-Centrifugation

  • Action: Transfer the suspension to a microcentrifuge tube and spin at 10,000 x g for 15 minutes at 25°C. Extract the supernatant using a glass pipette.

  • Causality (Critical Insight): Traditional syringe filtration is explicitly prohibited in this workflow. Primary amines exhibit a high propensity for non-specific electrostatic binding to standard Nylon or PTFE filter membranes. Filtration would strip the API from the solvent, artificially depressing the measured solubility. Centrifugation guarantees pure phase separation without surface-area loss.

Step 4: HPLC-UV Quantification & Mass-Balance Validation (Self-Validation)

  • Action: Dilute the supernatant in the HPLC mobile phase and quantify at λ = 254 nm against a known calibration curve.

  • Self-Validating Mechanism: To prove that the compound did not chemically degrade during the 24-hour incubation (a known risk for electron-deficient pyridines in nucleophilic solvents), the residual solid pellet is dissolved in 1.0 mL of DMSO and quantified. The combined mass of the API in the supernatant and the residual pellet must equal the initial 50 mg dispensed ( ±2% ). If the mass balance fails, the solubility data is flagged for solvent-induced degradation.

Workflow Visualization

The following diagram maps the logical progression of the self-validating solubility screening protocol, highlighting the critical control points.

SolubilityWorkflow Start Compound Aliquot (5-Nitropyridin-3-yl)methanamine Solvent Solvent Addition (Varying Dielectric Constants) Start->Solvent Incubation Thermodynamic Equilibration (Shake-Flask, 24h, 25°C) Solvent->Incubation Separation Phase Separation (Centrifugation at 10,000 x g) Incubation->Separation Analysis HPLC-UV Quantification (λ = 254 nm) Separation->Analysis Validation Mass-Balance Check (Pellet Dissolution) Separation->Validation Residual Pellet Data Validated Solubility Profile (mg/mL) Analysis->Data Validation->Data Integrity Confirmation

Fig 1: Thermodynamic solubility screening and validation workflow for (5-Nitropyridin-3-yl)methanamine.

Optimization Strategies for Synthesis and Formulation

For process chemists utilizing (5-Nitropyridin-3-yl)methanamine in cross-coupling reactions or nucleophilic substitutions, solvent selection dictates yield.

  • Reaction Media: If utilizing the amine as a nucleophile, polar aprotic solvents (DMSO, DMF) are ideal. They fully solubilize the compound while leaving the primary amine un-solvated by hydrogen bonds (unlike Methanol), thereby maximizing its nucleophilicity.

  • Work-up and Extraction: Due to the compound's high polarity and basicity, extracting it from an aqueous layer into an organic layer requires pH manipulation. The aqueous layer must be basified to pH > 10 (using NaOH or Na₂CO₃) to fully deprotonate the methanamine group, followed by extraction with a moderately polar solvent like Ethyl Acetate or a specialized mixture like DCM/Isopropanol (3:1 v/v) to overcome its inherent water affinity.

References

  • CAS Common Chemistry. 5-Nitro-3-pyridinemethanamine. American Chemical Society. Available at:[Link]

  • Hansen, C. M. (2012). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at:[Link]

Exploratory

Electronic properties of nitro-substituted pyridine methanamines

An In-Depth Technical Guide to the Electronic Properties of Nitro-Substituted Pyridine Methanamines Executive Summary The pyridine ring is a ubiquitous scaffold in pharmaceutical development, often serving as a bioisoste...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of Nitro-Substituted Pyridine Methanamines

Executive Summary

The pyridine ring is a ubiquitous scaffold in pharmaceutical development, often serving as a bioisostere for benzene with improved aqueous solubility and distinct hydrogen-bonding capabilities[1]. When functionalized with both a methanamine group (–CH₂NH₂) and a nitro group (–NO₂), the resulting nitro-substituted pyridine methanamine presents a highly complex electronic architecture. The strong electron-withdrawing nature of the nitro group fundamentally alters the electron density of the pyridine core, dictating the molecule's pKa, reactivity profile (favoring Nucleophilic Aromatic Substitution over Electrophilic Aromatic Substitution), and metabolic fate[2][3].

This whitepaper deconstructs the electronic properties of these heterocycles, providing field-proven experimental protocols and mechanistic insights to guide rational drug design and synthetic optimization.

Electronic Architecture and Mechanistic Drivers

Inductive and Resonance Effects

The introduction of a nitro group onto the pyridine ring dramatically diminishes the electron density of the aromatic system[3]. The nitro group exerts a profound electron-withdrawing effect through both sigma bonds (inductive effect) and the pi-conjugated system (resonance effect)[2][3]. Because the pyridine nitrogen is already electronegative and draws electron density away from the ring carbons, the addition of a nitro group renders the ring severely electron-deficient[1][3].

This electron deficiency is quantifiable via Hammett plots. Research indicates that the pyridine ring exhibits a high susceptibility to substituent effects, with a Hammett reaction constant (ρ) of approximately 1.18[4]. When an electron-withdrawing group like –NO₂ is present, the transition state during nucleophilic attack is significantly stabilized by the delocalization of the developing negative charge onto the nitro group's oxygen atoms[2].

Basicity and pKa Modulation

The electronic pull of the nitro group drastically reduces the basicity of both the pyridine nitrogen and the appended methanamine group. While unsubstituted pyridine has a pKa of approximately 5.23[1], the presence of a nitro group lowers this value into the negative range. For example, 2-nitropyridine exhibits a predicted pKa of -2.54[5], and 4-nitropyridine N-oxide exhibits a pKa of -1.37[6].

The methanamine group, typically a basic primary amine (pKa ~ 8.5–9.5), experiences a strong inductive pull from the electron-deficient nitropyridine core, lowering its pKa and modulating its nucleophilicity. This is a critical consideration in drug development, as the protonation state at physiological pH (7.4) dictates membrane permeability (logD) and target binding affinity.

Quantitative Electronic Properties
Compound / MoietyPropertyValue / TrendMechanistic Driver
Pyridine (Unsubstituted) pKa (Conjugate Acid)~5.23sp² hybridized nitrogen lone pair not involved in the π-system[1].
2-Nitropyridine pKa (Conjugate Acid)-2.54Strong electron withdrawal via induction and resonance[5].
4-Nitropyridine N-oxide pKa-1.37Acidifying effect of N-oxide combined with nitro withdrawal[6].
Pyridine Core Hammett ρ~1.18High susceptibility to substituent electronic effects[4].
Methanamine Group NucleophilicityModulated (Lowered)Inductive pull from the electron-deficient nitropyridine core.

Reactivity Profile: SNAr vs. EAS

Because the nitropyridine ring is highly electron-deficient, it is severely deactivated toward Electrophilic Aromatic Substitution (EAS)[2]. Direct nitration or sulfonation of pyridine is already sluggish[1]; the presence of a nitro group makes EAS practically impossible without extreme conditions.

Conversely, the ring is highly activated for Nucleophilic Aromatic Substitution (SNAr) [2]. The reactivity is most pronounced at the ortho and para positions relative to the nitro group, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the highly electronegative oxygen atoms of the nitro group[2].

SNAr_Mechanism A Electron-Deficient Nitropyridine Core B Nucleophilic Attack (Rate-Determining Step) A->B Addition of Nu- C Meisenheimer Complex (Resonance Stabilized) B->C Delocalization via -NO2 D Leaving Group Expulsion (Fast Step) C->D Rearomatization E Substituted Pyridine Product D->E

Caption: The addition-elimination pathway for SNAr reactions on a nitropyridine scaffold.

Protocol: SNAr on a Nitro-Pyridine Methanamine Scaffold

This protocol describes the displacement of a halide leaving group on a protected nitro-pyridine methanamine by a secondary amine.

Rationale & Causality: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the generated acid (HCl/HBr) without competing with the primary nucleophile. Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer transition state, accelerating the rate-determining step[2]. The methanamine group must be Boc-protected to prevent intramolecular cyclization or competitive intermolecular SNAr.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under inert N₂ atmosphere, dissolve 1.0 eq of tert-butyl ((2-chloro-5-nitropyridin-3-yl)methyl)carbamate in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 2.5 eq of DIPEA. The steric bulk of DIPEA prevents it from acting as a nucleophile while effectively neutralizing the reaction environment.

  • Nucleophile Addition: Add 1.2 eq of the desired secondary amine (e.g., morpholine).

  • Thermal Activation: Heat the reaction mixture to 80 °C. Monitor the reaction via LC-MS. The electron-withdrawing nitro group para to the chloride leaving group significantly lowers the activation energy barrier, typically driving the reaction to completion within 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). The organic layer is washed heavily with brine (5x) to remove residual DMF, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • Validation: Purify via flash column chromatography. Confirm the displacement of the halide via ¹H-NMR (noting the shift of the pyridine aromatic protons due to the change in electronic shielding from the new amino substituent).

Metabolic and Pharmacological Relevance (Nitroreduction)

In drug development, the nitro group is often viewed as a structural liability due to its susceptibility to enzymatic reduction by gut microflora or hepatic nitroreductases[7]. The reduction of the nitro group to an amino group fundamentally reverses the electronic nature of the pyridine ring—converting a strongly electron-withdrawing substituent into a strongly electron-donating one[8].

This biotransformation drastically alters the molecule's pharmacokinetics, potentially leading to loss of target affinity or the generation of reactive hydroxylamine intermediates that can cause toxicity[9].

Nitroreduction_Pathway A Nitro-Pyridine (-NO2) B Nitroso Intermediate (-NO) A->B +2e-, +2H+ (Nitroreductase) C Hydroxylamine Intermediate (-NHOH) B->C +2e-, +2H+ D Amino-Pyridine (-NH2) C->D +2e-, +2H+ (-H2O)

Caption: Stepwise enzymatic reduction of the nitro group to an amino group.

Protocol: In Vitro Biotransformation and Nitroreduction Assay

To predict the metabolic stability of a nitro-substituted pyridine methanamine, an in vitro assay using rat or human liver microsomes (HLM) is employed.

Rationale & Causality: Hepatic microsomes contain the necessary cytochrome P450 and nitroreductase enzymes. The reaction requires anaerobic conditions because molecular oxygen can re-oxidize the nitro radical anion back to the parent nitro compound (futile cycling), masking the true rate of reduction. NADPH is supplied as the obligate electron donor.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add human liver microsomes to a final protein concentration of 1.0 mg/mL.

  • Substrate Addition: Spike the nitro-pyridine methanamine test compound to a final concentration of 10 µM (using a 10 mM DMSO stock, keeping final DMSO < 0.1% to prevent enzyme inhibition).

  • Deoxygenation (Critical Step): Purge the incubation mixture with ultra-pure Argon gas for 10 minutes in a sealed vial to create an anaerobic environment, preventing oxygen-mediated futile cycling.

  • Initiation: Initiate the reaction by injecting an anaerobic solution of NADPH (final concentration 1 mM) through the septum.

  • Sampling & Quenching: Incubate at 37 °C. At designated time points (0, 15, 30, 60, 120 minutes), withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). The protein will precipitate.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4 °C. Analyze the supernatant via LC-MS/MS.

  • Validation: Track the depletion of the parent nitro mass (M) and the appearance of the amino metabolite mass (M - 30 Da, corresponding to the loss of two oxygen atoms and addition of two protons). Calculate the intrinsic clearance (CL_int) based on the half-life of the parent compound.

References

  • Reactivity of the nitro group on a pyridine ring. Benchchem.
  • In the reaction to be performed in the lab, does the nitro group on the pyridine ring make the ring more electron-deficient. Brainly.
  • Pyridine. Wikipedia.
  • 4-Nitropyridine N-oxide. Lookchem.
  • 2-Nitropyridine | 15009-91-3. ChemicalBook.
  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle. Science and Education Publishing.
  • Microbial transformation of 2-amino-4-methyl-3-nitropyridine. ResearchGate.
  • (5-Nitropyridin-3-YL)methanamine | 1060804-40-1. Benchchem.
  • Advancing the antituberculosis activity of nitropicolinic acids and amides. OUR Archive - University of Otago.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of Schiff Bases Using (5-Nitropyridin-3-yl)methanamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: (5-Nitropyridin-3-yl)methanamine (CAS: 1060804-40-1) Introduction & Mechanistic Rationale Schiff bases, characterized b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: (5-Nitropyridin-3-yl)methanamine (CAS: 1060804-40-1)

Introduction & Mechanistic Rationale

Schiff bases, characterized by their signature azomethine (–C=N–) linkage, are foundational building blocks in medicinal chemistry, coordination chemistry, and materials science[1][2]. The synthesis of these compounds via the condensation of a primary amine with an aldehyde or ketone is a classical organic transformation. However, the specific electronic and steric nature of the precursors dictates the required experimental conditions.

(5-Nitropyridin-3-yl)methanamine is a highly specialized precursor. The presence of the strongly electron-withdrawing nitro (–NO₂) group deactivates the pyridine ring toward electrophilic attack, rendering the core highly electron-deficient[3]. Crucially, the primary amine group is insulated from this electron-deficient aromatic system by a methylene (–CH₂–) spacer. This structural feature preserves the aliphatic nucleophilicity of the amine, making it highly reactive toward carbonyl electrophiles while maintaining the unique pharmacological properties of the nitropyridine scaffold[3].

The Causality of Catalysis and Equilibrium

Schiff base formation is a reversible, nucleophilic addition-elimination reaction. The addition of a mild Brønsted acid (such as glacial acetic acid) is not merely procedural; it is a mechanistic necessity. The acid selectively protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine[4][5].

However, strong acids must be avoided, as they will protonate the primary amine (forming an ammonium salt), thereby destroying its nucleophilicity. Following the formation of the unstable carbinolamine (hemiaminal) intermediate, acid-catalyzed dehydration occurs[2]. Because water is a byproduct, the equilibrium must be actively driven forward—either by precipitation of the product or by the introduction of chemical water scavengers (e.g., anhydrous MgSO₄ or molecular sieves)[6][7].

MechanisticPathway A Primary Amine + Carbonyl B Protonated Carbonyl (Acid Catalysis) A->B H+ addition C Nucleophilic Attack (Carbinolamine) B->C Amine attacks C=O D Dehydration (-H2O) C->D Rate-limiting step E Schiff Base (Azomethine) D->E Equilibrium shift

Mechanistic pathway of Schiff base formation via acid-catalyzed nucleophilic addition-elimination.

Experimental Protocols

To ensure reproducibility across different substrates, three distinct protocols are provided. The choice of protocol depends on the electrophilicity and steric hindrance of the target carbonyl compound.

Protocol A: Conventional Acid-Catalyzed Condensation (For highly reactive aldehydes)

This protocol relies on the insolubility of the resulting Schiff base in cold ethanol to drive the equilibrium forward[1][4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq.) of (5-Nitropyridin-3-yl)methanamine in a minimal volume of absolute ethanol (approx. 10 mL per mmol). Causality: Absolute ethanol is critical to prevent the introduction of exogenous water, which would inhibit the forward reaction.

  • Addition: Slowly add 1.05 eq. of the target aldehyde dissolved in absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Causality: Low concentration ensures carbonyl activation without amine deactivation.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (78 °C) with continuous magnetic stirring for 2–4 hours.

  • Isolation: Cool the reaction mixture to room temperature, then transfer to an ice bath (0–5 °C) for 30 minutes to maximize precipitation.

  • Purification: Collect the solid precipitate via vacuum filtration using a Büchner funnel. Wash with cold absolute ethanol and dry under a vacuum.

Protocol B: Water-Scavenging Condensation (For ketones or sterically hindered aldehydes)

Ketones are less electrophilic than aldehydes, and their corresponding Schiff bases are thermodynamically less favored. Active water removal is mandatory[6][7].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq. of (5-Nitropyridin-3-yl)methanamine and 1.2 eq. of the target ketone in anhydrous dichloromethane (DCM) or toluene.

  • Scavenging: Add a generous amount (approx. 2–3 g per mmol) of freshly activated 4Å molecular sieves or anhydrous magnesium sulfate (MgSO₄)[6][8]. Causality: These agents chemically or physically sequester the generated water, forcing the equilibrium toward the imine via Le Chatelier's principle.

  • Reaction: Stir the suspension at room temperature (for DCM) or reflux (for toluene) for 12–24 hours under an inert nitrogen atmosphere.

  • Isolation: Filter the mixture to remove the hydrated MgSO₄ or molecular sieves.

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude residue from a suitable solvent (e.g., ethanol or chloroform)[8].

Protocol C: Green Mechanochemical Synthesis (Solvent-Free)

Modern green chemistry approaches utilize mechanical energy to drive the condensation, eliminating the need for toxic solvents and reducing reaction times[9][10].

Step-by-Step Methodology:

  • Preparation: Place equimolar amounts (1:1) of (5-Nitropyridin-3-yl)methanamine and a solid aromatic aldehyde into an agate mortar.

  • Grinding: Grind the mixture vigorously with a pestle for 10–15 minutes. Causality: The localized friction and mechanical energy induce a melt-state reaction, rapidly forming the imine bond[10].

  • Validation: A noticeable color change (typically to pale yellow or orange) and a change in physical state (often becoming paste-like due to water release) indicate reaction progression.

  • Purification: Wash the resulting paste with cold water or a minimal amount of cold ethanol to remove unreacted starting materials, then dry under a vacuum.

ExperimentalWorkflow Step1 1. Reagent Prep Amine + Carbonyl Step2 2. Solvent & Catalyst Ethanol + Acetic Acid Step1->Step2 Step3 3. Condensation Reflux / Stir / Grind Step2->Step3 Step4 4. Water Scavenging MgSO4 / Molecular Sieves Step3->Step4 If equilibrium stalls (Ketones) Step5 5. Isolation Filtration & Wash Step3->Step5 If product precipitates (Aldehydes) Step4->Step5 Step6 6. Validation IR & NMR Analysis Step5->Step6

Step-by-step experimental workflow for synthesizing and validating Schiff base compounds.

Data Presentation & Quantitative Benchmarks

The following table summarizes the expected quantitative parameters and analytical benchmarks for the synthesis of Schiff bases using primary amines like (5-Nitropyridin-3-yl)methanamine.

ParameterProtocol A (Aldehydes)Protocol B (Ketones)Protocol C (Mechanochemical)
Molar Ratio (Amine:Carbonyl) 1:1 to 1:1.051:1.2 to 1:1.51:1
Catalyst Glacial Acetic Acid (1-3 drops)Lewis Acid or NoneNone (Friction-driven)
Solvent Absolute Ethanol / MethanolDCM / TolueneSolvent-Free
Water Scavenging Optional (Driven by precipitation)Mandatory (MgSO₄ / Sieves)Evaporation during grinding
Typical Reaction Time 2 – 4 hours (Reflux)12 – 24 hours (Stir/Reflux)10 – 15 minutes
Expected Yield 75% – 95%40% – 70%85% – 98%
IR Signature (C=N stretch) 1620 – 1640 cm⁻¹1630 – 1650 cm⁻¹1620 – 1640 cm⁻¹

Self-Validating Analytical Systems

A robust protocol must be self-validating. To confirm the successful synthesis of the (5-Nitropyridin-3-yl)methanamine Schiff base, researchers must employ orthogonal analytical techniques:

  • Thin-Layer Chromatography (TLC): Monitor the disappearance of the primary amine. Because the amine is highly polar, it will typically have a lower Retention Factor ( Rf​ ) than the resulting Schiff base on silica gel. Ninhydrin stain can be used to specifically identify unreacted primary amine (visualized as a purple/pink spot).

  • Fourier-Transform Infrared Spectroscopy (FT-IR): The most definitive rapid diagnostic tool. A successful reaction is marked by the complete disappearance of the carbonyl (C=O) stretching band (typically ~1700 cm⁻¹) and the primary amine (N-H) stretching bands (3300–3400 cm⁻¹). These are replaced by a sharp, distinct azomethine (C=N) stretching band between 1620 cm⁻¹ and 1650 cm⁻¹ [8][11].

  • Proton Nuclear Magnetic Resonance (¹H NMR): For aldehyde-derived Schiff bases, the disappearance of the highly deshielded aldehyde proton (typically ~9.5–10.5 ppm) and the appearance of a new singlet corresponding to the azomethine proton (–CH=N–) in the range of 8.0–8.5 ppm confirms the structure[8]. The methylene protons of the (5-Nitropyridin-3-yl)methanamine moiety will also shift slightly downfield due to the adjacent imine bond.

References

  • Semantic Scholar. Using Different Approaches to Synthesis New Schiff Bases Materials. Semantic Scholar.[Link]

  • National Institutes of Health (NIH). Synthesis and characterization of Schiff's bases of sulfamethoxazole. PMC.[Link]

  • Der Pharma Chemica. Schiff base synthesis by unconventional route: An innovative green approach.[Link]

  • ResearchGate. What are the conditions used for schiff base reaction?[Link]

  • SciSpace. Synthesis of Schiff Bases by Non-Conventional Methods.[Link]

  • ResearchGate. Is it necessary to remove water during schiff base synthesis?[Link]

  • ResearchGate. Synthesis of Schiff Base Complexes and Study their Applications as Catalysts for Esterification of Acetic Acid.[Link]

  • IntechOpen. A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications.[Link]

  • ResearchGate. How can i remove the formed water in schiff base synthesis to shift the equilibrium towards the imine?[Link]

  • MDPI. Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules.[Link]

Sources

Application

Application Notes and Protocols: Selective Reduction of the Nitro Group in (5-Nitropyridin-3-yl)methanamine

Abstract The selective reduction of an aromatic nitro group in the presence of other reducible functionalities is a critical transformation in the synthesis of pharmaceutical intermediates and active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selective reduction of an aromatic nitro group in the presence of other reducible functionalities is a critical transformation in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective reduction of the nitro group in (5-Nitropyridin-3-yl)methanamine to yield (5-Aminopyridin-3-yl)methanamine. This application note explores various methodologies, including catalytic hydrogenation, transfer hydrogenation, and chemical reduction, offering detailed protocols and a comparative analysis of their efficacy, selectivity, and operational considerations. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Introduction: The Significance of Aromatic Amines in Medicinal Chemistry

Aromatic amines are privileged scaffolds in drug discovery, forming the core of a vast array of therapeutic agents. Their ability to act as hydrogen bond donors and acceptors, as well as their role as key synthetic handles for further molecular elaboration, makes them indispensable building blocks. The precursor to many aromatic amines is the corresponding nitroaromatic compound, which is often readily accessible through electrophilic nitration reactions.[1] The reduction of the nitro group is therefore a fundamental and frequently employed transformation.[2]

The specific target molecule of this guide, (5-Aminopyridin-3-yl)methanamine, is a valuable diamine intermediate. The challenge in its synthesis from (5-Nitropyridin-3-yl)methanamine lies in the chemoselective reduction of the nitro group without affecting the aminomethyl group or the pyridine ring itself. The pyridine ring, being electron-deficient, can be susceptible to hydrogenation under certain conditions.[3][4] This necessitates a careful selection of the reducing agent and reaction conditions to achieve the desired transformation with high yield and purity.

Strategic Approaches to Selective Nitro Group Reduction

The selective reduction of a nitro group in a polyfunctional molecule hinges on the choice of a reagent that exhibits high chemoselectivity. Several classes of reducing agents are commonly employed for this purpose, each with its own set of advantages and limitations.

  • Catalytic Hydrogenation: This "clean" method utilizes hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel). While highly efficient, it can sometimes lead to over-reduction or dehalogenation if other sensitive groups are present.[5][6]

  • Transfer Hydrogenation: This approach uses a hydrogen donor molecule (e.g., hydrazine, ammonium formate) in the presence of a catalyst (typically Pd/C). It is often milder than using hydrogen gas directly and can offer improved selectivity.[6][7]

  • Chemical Reduction: This broad category includes metals in acidic media (e.g., Fe/HCl, SnCl₂) and other reagents like sodium dithionite (Na₂S₂O₄).[5][8][9] These methods are often cost-effective and can be highly selective.

The choice of method is dictated by factors such as the substrate's functional group tolerance, desired reaction scale, and available laboratory equipment.

Comparative Analysis of Reducing Agents

A comparative overview of common reducing agents for the selective reduction of the nitro group in (5-Nitropyridin-3-yl)methanamine is presented below.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Pd/C H₂ gas (1-50 atm), MeOH or EtOH, rt to 50 °CHigh efficiency, clean work-upPotential for pyridine ring reduction, requires specialized hydrogenation equipment
NH₄HCO₂/Pd/C MeOH or EtOH, refluxMilder than H₂ gas, good selectivityCan be slower than catalytic hydrogenation
Fe/HCl or Fe/NH₄Cl EtOH/H₂O, refluxCost-effective, high chemoselectivity, tolerant of many functional groups[10]Stoichiometric amounts of iron required, work-up can be tedious
SnCl₂·2H₂O EtOH or EtOAc, 50 °C to refluxMild conditions, good selectivity for nitro groups[8][11]Stoichiometric tin salts are produced, which can complicate purification
Na₂S₂O₄ H₂O/MeOH or THF, rtMild, inexpensive, good for sensitive substrates[9][12]Can have solubility issues, may require basic conditions for work-up

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the selective reduction of (5-Nitropyridin-3-yl)methanamine.

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This method is often a good starting point due to its mildness and generally high selectivity.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in MeOH B Add Pd/C A->B C Add Ammonium Formate B->C D Heat to Reflux C->D E Monitor by TLC/LC-MS D->E F Filter through Celite E->F G Concentrate Filtrate F->G H Purify by Column Chromatography G->H

Caption: Workflow for transfer hydrogenation.

Materials:

  • (5-Nitropyridin-3-yl)methanamine (1.0 eq)

  • 10% Palladium on carbon (0.1 eq by weight)

  • Ammonium formate (5.0 eq)

  • Methanol (MeOH)

  • Celite®

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (5-Nitropyridin-3-yl)methanamine and methanol.

  • Carefully add 10% Pd/C to the stirred solution.

  • Add ammonium formate in one portion.

  • Heat the reaction mixture to reflux (approximately 65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.

Protocol 2: Chemical Reduction using Tin(II) Chloride Dihydrate

This classical method is highly reliable and often provides excellent yields.[11][13]

Logical Relationship Diagram:

G Start (5-Nitropyridin-3-yl)methanamine Reagent SnCl2·2H2O EtOH, 50°C Start->Reagent Intermediate Tin Complex Intermediate Reagent->Intermediate Workup Aqueous NaOH Work-up Intermediate->Workup Product (5-Aminopyridin-3-yl)methanamine Workup->Product Byproduct Tin Salts (precipitate) Workup->Byproduct

Sources

Method

Application Note &amp; Protocols: Strategic Utilization of (5-Nitropyridin-3-yl)methanamine in Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient pathway to novel lead compounds, particularly for challenging biological tar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient pathway to novel lead compounds, particularly for challenging biological targets.[1][2] This methodology hinges on identifying low-molecular-weight fragments that bind with high ligand efficiency, serving as starting points for rational, structure-guided optimization.[3][4] This document provides a comprehensive guide for researchers on the strategic incorporation and elaboration of (5-Nitropyridin-3-yl)methanamine, a versatile chemical entity, within an integrated FBDD workflow. We will detail its qualification as a viable fragment, provide step-by-step protocols for its screening and validation using industry-standard biophysical techniques, and outline computational and synthetic strategies for its evolution into a potent lead candidate.

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD is a rational drug design paradigm that stands in contrast to traditional high-throughput screening (HTS).[5] Instead of screening millions of large, complex molecules with modest hit rates, FBDD screens a curated library of small molecules, or "fragments" (typically <300 Da).[1][3] Although these fragments exhibit weak binding affinities (in the micromolar to millimolar range), their simplicity allows for a more efficient sampling of chemical space and a higher probability of forming high-quality interactions with a protein target.[4][5]

The core principle of FBDD is "ligand efficiency" (LE)—a measure of the binding energy per heavy atom. Fragments with high LE are considered superior starting points. Once a binding fragment is identified and its binding mode is structurally characterized, it is optimized into a more potent lead compound through systematic chemical elaboration.[3][6] This process, often guided by high-resolution structural data from X-ray crystallography or NMR, typically follows one of three strategies:

  • Fragment Growing: Extending the fragment by adding new functional groups to engage adjacent binding pockets.[7]

  • Fragment Linking: Connecting two or more fragments that bind to distinct, nearby sites on the target.[8][9]

  • Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule.[3]

This approach has successfully delivered multiple FDA-approved drugs and continues to be a productive engine for filling the drug discovery pipeline.[1][10]

(5-Nitropyridin-3-yl)methanamine: A Fragment Profile

The selection of fragments is a critical determinant of an FBDD campaign's success.[11] (5-Nitropyridin-3-yl)methanamine presents a compelling profile, balancing structural simplicity with rich chemical functionality.

Physicochemical Properties & "Rule of Three" Compliance

Fragments are typically selected based on their adherence to the "Rule of Three" (Ro3), which helps ensure solubility and provides ample room for optimization without creating compounds with poor pharmacokinetic properties.[2][3][12]

PropertyValueRo3 GuidelineCompliance
Molecular Weight (MW) 153.14 g/mol < 300 DaYes
cLogP ~0.2 - 0.5 (estimated)≤ 3Yes
Hydrogen Bond Donors 1 (amine -NH₂)≤ 3Yes
Hydrogen Bond Acceptors 4 (pyridine N, 2x nitro O, amine N)≤ 3No*
Rotatable Bonds 1≤ 3Yes

Note on H-Bond Acceptors: While the count of four slightly exceeds the guideline, the nitro group's two oxygen atoms often act in concert. More importantly, the fragment's high solubility and rich feature set justify its inclusion. The pyridine nitrogen and the nitro group provide strong hydrogen bond accepting capabilities, a key feature for probing protein active sites.[13]

Rationale for Use: A Multi-Functional Probe
  • Pyridine Scaffold: The pyridine ring is a privileged structure in medicinal chemistry. Its nitrogen atom acts as a potent hydrogen bond acceptor, and the aromatic system can participate in favorable π-stacking interactions with protein side chains (e.g., Phe, Tyr, Trp).[14]

  • Methanamine Group (-CH₂NH₂): This primary amine is a crucial feature. It provides a strong hydrogen bond donor and, critically, serves as a primary, synthetically tractable vector for fragment growing strategies.[11][14] Its flexibility allows it to orient the donor functionality optimally within a binding pocket.

  • Nitro Group (-NO₂): The electron-withdrawing nitro group significantly modulates the electronic properties of the pyridine ring, making it more electron-deficient. It is also a powerful hydrogen bond acceptor. However, the presence of a nitroaromatic moiety necessitates a careful optimization strategy. While useful for initial binding, nitro groups can be metabolically labile (subject to bioreduction) and may carry a risk of toxicity.[15][16] A key part of the hit-to-lead process will involve exploring replacements for the nitro group that retain its beneficial binding interactions while improving the compound's safety profile. This consideration is a hallmark of an experienced drug discovery program.[15]

The FBDD Workflow: A Strategic Overview

The successful application of (5-Nitropyridin-3-yl)methanamine requires its integration into a robust, multi-stage workflow. This process is designed to identify true binders, eliminate false positives, and provide the structural insights necessary for rational optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Lead Optimization A Fragment Library QC (Solubility, Purity) B Primary Screen (e.g., DSF / Thermal Shift) A->B C Hit Triage & Analysis B->C D Orthogonal Biophysical Screen (e.g., SPR) C->D Primary Hits E Binding Affinity & Kinetics (KD, kon, koff) D->E F Co-crystallization Trials E->F Validated Hits G X-ray Crystallography F->G H Binding Mode Analysis G->H I Structure-Guided Design (Computational Chemistry) H->I Structural Data J Synthesis of Analogs (Fragment Growing/Linking) I->J K SAR Exploration & Potency Improvement J->K K->B Iterative Cycles

Fig 1. A typical FBDD workflow from initial screening to lead optimization.

PART 2: Experimental and Computational Protocols

Protocol: Fragment Library Integration and Quality Control

Causality: The integrity of screening data is wholly dependent on the quality of the library compounds. Aggregated or impure fragments are a primary source of false positives.

  • Source Compound: Obtain (5-Nitropyridin-3-yl)methanamine from a reputable supplier (e.g., BenchChem, Sigma-Aldrich).

  • Purity Analysis:

    • Confirm identity and purity (≥95%) using LC-MS and ¹H-NMR.

    • Rationale: Impurities can cause misleading results or interfere with biophysical assays.

  • Solubility Assessment:

    • Prepare a 100 mM stock solution in 100% DMSO.

    • Visually inspect for precipitation.

    • Determine maximum aqueous solubility in the final assay buffer. Fragments should be soluble to at least 1-2 mM to ensure they remain in solution during screening.

    • Rationale: Poor solubility leads to aggregation, a common cause of artifacts in biophysical screens.[13]

  • Plating: Create a master plate by dispensing the 100 mM DMSO stock into a 96- or 384-well plate. Store at -20°C under dessicated conditions.

Protocol: Primary Screening via Differential Scanning Fluorimetry (DSF)

Causality: DSF, or Thermal Shift Assay (TSA), is a rapid, high-throughput method to identify fragments that bind to and stabilize a target protein, causing a measurable increase in its melting temperature (Tₘ).[17][18]

  • Reagent Preparation:

    • Target Protein: Prepare the protein of interest at a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Fluorescent Dye: Prepare a working stock of a thermal shift dye (e.g., SYPRO Orange) according to the manufacturer's instructions.

  • Assay Setup (96-well format):

    • In each well of a PCR plate, add 23 µL of the protein/dye mixture.

    • Add 1 µL of fragment from a working plate (e.g., 50 mM, for a final concentration of ~2 mM) or DMSO for control wells.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25°C to 95°C at a rate of 1°C/minute.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence versus temperature for each well.

    • Determine the Tₘ by fitting the data to a Boltzmann equation (this is the inflection point of the curve).

    • Calculate the thermal shift (ΔTₘ) = Tₘ (fragment) - Tₘ (DMSO control).

    • Hit Criterion: A ΔTₘ ≥ 2°C is typically considered a promising initial hit for further validation.

Protocol: Hit Validation using Surface Plasmon Resonance (SPR)

Causality: SPR is a sensitive, label-free biophysical technique that provides real-time data on binding events. It serves as an essential orthogonal validation method to confirm direct binding of the fragment to the target and to quantify binding affinity (Kᴅ) and kinetics (kₐ, kₑ).[5][17]

  • Protein Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., CM5 chip) via amine coupling. Aim for a surface density that will yield a response of ~100-200 RU upon fragment binding to minimize mass transport effects.

    • Activate a reference flow cell and block it without protein to enable reference subtraction.

  • Fragment Preparation:

    • Prepare a dilution series of (5-Nitropyridin-3-yl)methanamine in the running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should span the expected Kᴅ, typically from ~10 µM to 2 mM.

  • Binding Analysis:

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Include a sufficient association time (e.g., 60s) and dissociation time (e.g., 120s).

    • Inject running buffer (blank) for double-referencing.

  • Data Processing and Analysis:

    • Subtract the reference flow cell data from the active cell data.

    • Subtract the blank injection data to correct for buffer effects and drift.

    • Plot the equilibrium response against fragment concentration and fit the data to a steady-state affinity model to determine the Kᴅ.

    • For kinetic analysis, fit the association and dissociation curves to a 1:1 binding model to determine kₐ (on-rate) and kₑ (off-rate).

    • Self-Validation: A valid hit will show a concentration-dependent binding response that fits well to a standard binding model.

Protocol: Structural Characterization via X-ray Crystallography

Causality: X-ray crystallography provides the definitive, high-resolution three-dimensional structure of the fragment bound to its target. This information is paramount for structure-guided drug design, revealing the precise interactions that anchor the fragment and the surrounding pockets available for exploitation.[12][18][19]

  • Co-crystallization:

    • Screen for crystallization conditions of the target protein in the presence of a 5-10 fold molar excess of (5-Nitropyridin-3-yl)methanamine.

    • Alternatively, soak pre-grown apo-protein crystals in a solution containing 1-10 mM of the fragment.

  • Data Collection:

    • Cryo-protect suitable crystals and flash-cool them in liquid nitrogen.

    • Collect diffraction data at a synchrotron beamline.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with a known apo-structure.

    • Carefully inspect the resulting electron density map for clear, unambiguous density corresponding to the bound fragment.

    • Build the fragment into the density and refine the protein-fragment complex structure.

  • Binding Mode Analysis:

    • Analyze the refined structure to identify all key interactions (hydrogen bonds, π-stacking, etc.) between the fragment and the protein.

    • Identify nearby pockets and solvent-exposed vectors on the fragment that are suitable for elaboration.[14]

Protocol: Structure-Guided Hit-to-Lead Optimization

Causality: With structural data in hand, the low-affinity fragment hit can be rationally evolved into a high-affinity lead compound. This process combines computational chemistry for hypothesis generation with synthetic chemistry for analog production.[20][21][22]

Optimization_Strategies cluster_0 Initial Hit cluster_1 Optimization Paths cluster_2 Outcome Start (5-Nitropyridin-3-yl)methanamine (Fragment Hit) Grow Fragment Growing (Add new groups to explore adjacent pockets) Start->Grow Vector: -CH₂NH₂ or Pyridine C-H Link Fragment Linking (Connect to a second, nearby fragment with a linker) Start->Link Merge Fragment Merging (Combine features with an overlapping fragment) Start->Merge End Potent Lead Compound (Improved Affinity & Properties) Grow->End Link->End Merge->End

Fig 2. Core strategies for hit-to-lead evolution in FBDD.
  • Computational Analysis (In Silico Design):

    • Using the co-crystal structure, map the "hot spots" and unoccupied pockets adjacent to the bound fragment.[6]

    • Use computational tools to virtually "grow" the fragment from its synthetic vectors (the amine or C-H positions on the pyridine ring).[20] Enumerate a virtual library of potential analogs.

    • Prioritize analogs for synthesis based on predicted binding affinity, improved physicochemical properties, and synthetic feasibility.

  • Synthetic Elaboration (Fragment Growing):

    • Vector 1 (Methanamine): This is the most direct handle. Synthesize a small library of amides or secondary amines by reacting the primary amine with various carboxylic acids or aldehydes.

      • Rationale: This strategy explores interactions in the vector space extending from the amine nitrogen, ideal for reaching nearby hydrogen bond acceptors or hydrophobic pockets.

    • Vector 2 (Pyridine Ring): Use C-H activation or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on the pyridine core to add substituents.

      • Rationale: This explores different vectors of the binding site, potentially reaching entirely different sub-pockets than those accessible from the amine.[23]

  • Addressing the Nitro Group Liability:

    • During analog synthesis, systematically replace the nitro group with other electron-withdrawing groups that can act as H-bond acceptors (e.g., cyano, sulfone, small heterocycles).

    • Rationale: This is a critical step to mitigate potential metabolic and toxicity risks associated with nitroaromatics, thereby improving the "drug-like" properties of the evolving lead compound.[15]

  • Iterative Screening:

    • Synthesized analogs are re-screened using the established biophysical assays (e.g., SPR) to determine their affinity and build a Structure-Activity Relationship (SAR).

    • This iterative cycle of design, synthesis, and testing is the core engine of hit-to-lead optimization.[5]

Summary and Future Directions

(5-Nitropyridin-3-yl)methanamine is a valuable tool in the arsenal of the medicinal chemist practicing FBDD. Its combination of a proven heterocyclic scaffold, a key interaction-providing amine, and a polar, electron-withdrawing nitro group allows it to serve as an effective probe for a wide variety of protein targets. The true power of this fragment is realized when it is deployed within a rigorous, structure-guided workflow that leverages sensitive biophysical techniques for hit validation and a clear-eyed synthetic strategy that both enhances potency and mitigates potential liabilities. By following the protocols outlined herein, research teams can effectively utilize this fragment as a robust starting point for the discovery of novel, high-quality therapeutic candidates.

References

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2013). PNAS. [Link]

  • Fragment-Based Drug Design (FBDD) | Methodology & Protocol. ProfoundBio. [Link]

  • Computational Methods to Support Fragment-based Drug Discovery. (2022). ResearchGate. [Link]

  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. (2016). Wiley Online Library. [Link]

  • Fragment HIT Identification in FBDD. (2022). CrystalsFirst. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council. [Link]

  • FBDD: Fragment-Based Drug Discovery. BioSolveIT. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). PubMed. [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026). CrystalsFirst. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI. [Link]

  • Fragment informatics and computational fragment-based drug design: an overview and update. (2013). PubMed. [Link]

  • Computational Fragment-Based Drug Design. (2022). Springer Nature Experiments. [Link]

  • Fragment-based drug discovery: A graphical review. (2025). PMC. [Link]

  • Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. (2026). International Journal of Scientific Research & Technology. [Link]

  • Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. (2025). BioDuro. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]

  • Computational Approaches in Fragment Based Drug Design. Longdom Publishing. [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025). PharmaFeatures. [Link]

  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]

  • Detecting Cooperative Binding in Fragment-Based Drug Design. (2016). PMC. [Link]

  • What makes a good fragment in fragment-based drug discovery?. (2021). Taylor & Francis Online. [Link]

  • Fragment-Based Approach To Enhance Drug Discovery Productivity. (2022). Technology Networks. [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. (2025). ACS Publications. [Link]

  • 5-Nitropyridin-3-amine. PubChem. [Link]

  • Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. (2025). ChemRxiv. [Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • Fragment-Based Drug Discovery. ResearchGate. [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers. [Link]

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Application

Application Note: Microwave-Assisted Synthesis Strategies Involving (5-Nitropyridin-3-yl)methanamine

Executive Summary The synthesis of highly functionalized nitrogen-containing heterocycles is a cornerstone of modern drug discovery. (5-Nitropyridin-3-yl)methanamine (CAS: 1060804-40-1) serves as a highly versatile, bifu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized nitrogen-containing heterocycles is a cornerstone of modern drug discovery. (5-Nitropyridin-3-yl)methanamine (CAS: 1060804-40-1) serves as a highly versatile, bifunctional building block. However, the unique electronic environment created by the nitro-pyridine core presents distinct kinetic challenges during library generation. This application note outlines expertly validated, microwave-assisted protocols designed to overcome these barriers, enabling the rapid and high-yielding synthesis of amides, secondary amines, and carbamates.

Physicochemical Profiling & Mechanistic Rationale

To successfully manipulate (5-Nitropyridin-3-yl)methanamine, one must understand the causality behind its reactivity. The introduction of the strongly electron-withdrawing nitro ( −NO2​ ) group at the 5-position of the pyridine ring dramatically influences the molecule's electronic properties 1.

  • Attenuated Nucleophilicity: While the nitro group activates the pyridine core for nucleophilic aromatic substitution (S N​ Ar), it simultaneously exerts a strong inductive pull ( −I effect) on the exocyclic methanamine group. This reduces the nucleophilicity of the primary amine compared to standard aliphatic or benzylic amines.

  • The Microwave Advantage: Under conventional thermal conditions, reacting this attenuated amine requires prolonged heating, which often leads to thermodynamic degradation (e.g., nitro group reduction or polymerization). Microwave irradiation (0–400 W at 2.45 GHz) provides highly efficient dielectric heating, directly exciting polar solvents and the highly dipolar nitro-pyridine system 2. This localized superheating instantaneously overcomes the activation energy ( Ea​ ) barriers, driving reactions to completion in minutes. This technique has been successfully applied to synthesize novel (5-Nitropyridin-3-yl)alkyl carbamates and complex amides with exceptional purity 3.

Reaction Pathways & Workflow Visualization

MW_Pathways Core (5-Nitropyridin-3-yl)methanamine CAS: 1060804-40-1 Amide Amide Coupling (R-COOH, HATU, DIPEA) Core->Amide RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Core->RedAm SNAr Carbamate Synthesis (Chloroformates, Base) Core->SNAr MW Microwave Irradiation 2.45 GHz, Dielectric Heating ProdA N-((5-nitropyridin-3-yl)methyl)amides (High Yield, <15 min) MW->ProdA ProdB Secondary Amines (Minimized Over-alkylation) MW->ProdB ProdC Carbamate Derivatives (Sterically hindered) MW->ProdC Amide->MW RedAm->MW SNAr->MW

Figure 1: Microwave-assisted synthetic pathways for (5-Nitropyridin-3-yl)methanamine.

Comparative Kinetic and Yield Data

The following table summarizes the quantitative advantages of transitioning from conventional thermal heating to microwave-assisted synthesis for this specific scaffold.

Reaction ClassReagent SystemConventional HeatingMicrowave Heating (2.45 GHz)Yield (MW)Purity (LC-MS)
Amide Coupling R-COOH, HATU, DIPEA, DMF80 °C, 12–18 h120 °C, 15 min 85–92%>95%
Reductive Amination R-CHO, NaBH(OAc)₃, DCE25 °C, 24 h100 °C, 10 min 78–88%>92%
Carbamate Synthesis R-OCOCl, Et₃N, DCM/THF60 °C, 8 h110 °C, 10 min 80–90%>95%

Data represents average metrics across a 20-compound library utilizing sterically hindered electrophiles.

Standardized Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal analytical checkpoints to verify intermediate formation and prevent false-positive completions.

Protocol A: Microwave-Assisted Amide Coupling

Objective: Synthesize N -((5-nitropyridin-3-yl)methyl)amides using sterically hindered carboxylic acids.

  • System Suitability Test (SST): Prior to the reaction, heat a blank microwave vial containing 2 mL of DMF to 120 °C. The internal pressure should stabilize at ~1–2 bar. If pressure exceeds 5 bar, abort and recalibrate the IR temperature sensor to prevent solvent superheating and subsequent nitro-group degradation.

  • Activation Phase: In a 2–5 mL microwave vial, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv).

    • Validation Checkpoint 1: Stir at room temperature for 5 minutes. Sample 5 µL, dilute in MeCN, and analyze via LC-MS. The presence of the active OBt/OAt ester confirms successful acid activation. Do not proceed until this intermediate is observed.

  • Amine Addition: Add (5-Nitropyridin-3-yl)methanamine (1.0 equiv, ~153.14 g/mol ) to the activated mixture. Seal the vial with a crimp cap equipped with a PTFE septum.

  • Microwave Irradiation: Irradiate the mixture at 120 °C for 15 minutes using a dynamic power setting (max 400 W) with high-speed magnetic stirring. Cooling should be enabled (using compressed air) to maintain strict temperature control.

  • Reaction Validation & Workup:

    • Validation Checkpoint 2: Post-irradiation, analyze a 5 µL aliquot via LC-MS. The complete disappearance of the amine peak ( m/z 154.1 [M+H]⁺) validates reaction completion. If unreacted amine remains, the acid may be too sterically hindered; add 0.5 equiv of DMAP and re-irradiate for 5 minutes.

    • Quench the reaction with saturated aqueous NaHCO3​ , extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Reductive Amination

Objective: Synthesize secondary amines while strictly avoiding over-alkylation (tertiary amine formation).

  • Imine Formation: In a microwave vial, combine (5-Nitropyridin-3-yl)methanamine (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.5 equiv) to catalyze imine formation.

    • Causality Note: The electron-deficient nature of the amine slows down imine condensation. We utilize a brief microwave pulse to force this equilibrium forward.

  • Microwave Pulse 1: Seal and irradiate at 80 °C for 5 minutes.

    • Validation Checkpoint 1: LC-MS analysis should show the complete consumption of the starting amine and the appearance of the imine mass.

  • Reduction Phase: Unseal the vial, cool to 0 °C, and carefully add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv). Reseal the vial.

  • Microwave Pulse 2: Irradiate at 100 °C for 10 minutes.

    • Validation Checkpoint 2: The reaction is self-validating if LC-MS shows the secondary amine without the presence of the tertiary amine mass ( +R group mass). The steric bulk of the first addition, combined with the short MW time, kinetically traps the secondary amine.

  • Workup: Quench with 1N NaOH to break down boron complexes, extract with DCM, dry, and purify via reverse-phase preparative HPLC.

References

  • BenchChem. "(5-Nitropyridin-3-YL)methanamine | 1060804-40-1". BenchChem Product Catalog.
  • Henry, C., Haupt, A., & Turner, S. C. (2009). "Microwave-Assisted Synthesis of Novel (5-Nitropyridin-2-yl)alkyl and (5-Nitropyridin-3-yl)alkyl Carbamates." The Journal of Organic Chemistry, 74(5).
  • Google Patents. "WO2022073904A1 - Mrgx2 antagonists". Standard Microwave Irradiation Protocols (Biotage Initiator 2.0).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of (5-Nitropyridin-3-yl)methanamine

Executive Summary (5-Nitropyridin-3-yl)methanamine is a highly valuable synthetic intermediate and pharmacophore building block. However, researchers frequently encounter severe precipitation issues when attempting to di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Nitropyridin-3-yl)methanamine is a highly valuable synthetic intermediate and pharmacophore building block. However, researchers frequently encounter severe precipitation issues when attempting to dissolve the free base in neutral aqueous buffers. This guide provides an in-depth mechanistic analysis of these solubility barriers and delivers self-validating, step-by-step protocols to achieve complete dissolution without compromising your downstream applications.

Mechanistic Root Cause Analysis

To solve a solubility issue, we must first understand the molecular causality. The difficulty in dissolving (5-Nitropyridin-3-yl)methanamine in water stems from competing physicochemical forces:

  • Electronic Deactivation: While the primary methanamine group is inherently polar and basic (pKa ~8.8–9.3)[1], the pyridine ring is substituted with a strongly electron-withdrawing nitro (-NO₂) group at the 5-position. This drastically reduces the electron density and basicity of the pyridine nitrogen[2].

  • Crystal Lattice Energy: Despite the polar functional groups, the planar aromatic nitropyridine core drives strong intermolecular π-π stacking. This high crystal lattice energy resists hydration and thermodynamic dissolution in water[3].

  • pH-Dependent Speciation: At physiological pH (7.4), the primary amine is partially protonated, but the hydrophobic bulk of the uncharged nitropyridine core often exceeds the solvation capacity of the aqueous medium, leading to rapid nucleation and precipitation[1][4].

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when added to PBS (pH 7.4). Why does this happen, and how can I fix it? A1: This is a classic case of exceeding the intrinsic solubility limit of the free base form. Because the compound's basicity is localized to the primary amine, the neutral hydrophobic core dominates at pH 7.4. If your assay can tolerate acidic conditions, the most thermodynamically stable fix is to lower the pH below 5.0 using an acid (e.g., HCl). This fully protonates the primary amine, converting the molecule into a highly water-soluble ammonium salt, which disrupts the crystal lattice[4][5].

Q2: I am running a live-cell assay and cannot drop the pH below 7.0. Can I use DMSO? A2: Yes, but with strict limitations. The compound is highly soluble in 100% DMSO. However, researchers often experience "solvent shift precipitation"—where rapidly diluting a concentrated DMSO stock into an aqueous buffer drastically changes the dielectric constant, causing the drug to crash out[4]. To prevent this, ensure the final DMSO concentration remains ≤1% (v/v). Add the DMSO stock dropwise to a rapidly stirring buffer to prevent localized supersaturation.

Q3: My assay is highly sensitive to organic solvents (DMSO/Ethanol) and requires strict physiological pH. What is the best alternative? A3: In this scenario, cyclodextrin inclusion complexation is the gold standard. We recommend using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic nitropyridine moiety of your compound will non-covalently partition into the cavity, effectively masking it from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains bulk water solubility[6][7].

Solubilization Workflows and Mechanisms

Troubleshooting A Compound Precipitates in Aqueous Buffer B Can the assay tolerate acidic conditions (pH < 5)? A->B C Acidify with 0.1M HCl (Form soluble ammonium salt) B->C Yes D Can the assay tolerate organic co-solvents? B->D No (e.g., live cells) E Dissolve in 100% DMSO, dilute to ≤1% in buffer D->E Yes F Use HP-β-CD Inclusion Complexation D->F No

Decision tree for troubleshooting the aqueous solubility of (5-Nitropyridin-3-yl)methanamine.

Cyclodextrin Drug Free Compound (Hydrophobic Core) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent Encapsulation HPBCD HP-β-CD (Hydrophobic Cavity) HPBCD->Complex Host-Guest Interaction

Mechanism of HP-β-CD host-guest inclusion complexation to enhance aqueous solubility.

Quantitative Data Summaries

Table 1: Physicochemical Properties Influencing Solubility

PropertyEstimated Value / CharacteristicImpact on Aqueous Solubility
Primary Amine pKa ~8.8 – 9.3Positive (Protonated at physiological pH, allowing salt formation)
Pyridine Nitrogen pKa < 3.0Negative (Rendered non-basic by the nitro group, cannot be easily protonated)
Aromaticity Highly PlanarNegative (Promotes strong π-π stacking and high crystal lattice energy)
LogP (Octanol/Water) ~0.5 – 1.2Moderate (Indicates lipophilic character of the uncharged free base)

Table 2: Recommended Solubilization Strategies and Biological Tolerability

Solubilization StrategyReagent / ExcipientMax Recommended Final ConcentrationBest Use Case
Salt Formation 0.1 M HClpH ~4.5 - 5.0In vitro enzymatic assays, chemical synthesis
Co-solvent DMSO≤ 1.0% (v/v)Cell-based assays, high-throughput screening
Co-solvent PEG400≤ 5.0% (v/v)Animal dosing (IV or PO formulations)
Complexation HP-β-CD10 - 20% (w/v)Sensitive cell assays, in vivo pharmacokinetics

Self-Validating Experimental Protocols

Protocol 1: Acid-Mediated Salt Formation (Hydrochloride Salt)

Use this protocol when downstream applications can tolerate mildly acidic environments.

  • Weighing: Accurately weigh the required mass of (5-Nitropyridin-3-yl)methanamine free base into a glass vial.

  • Suspension: Add 80% of the final target volume of deionized water. The compound will form a cloudy suspension.

  • Titration: Dropwise, add 0.1 M HCl while continuously stirring or vortexing. Monitor the pH using a micro-pH probe.

  • Equilibration: Continue adding HCl until the pH reaches approximately 4.5. Stir at room temperature for 15 minutes until the solution becomes completely transparent[4].

  • Volume Adjustment: Top up to the final target volume with deionized water.

  • Validation Checkpoint: Centrifuge an aliquot at 10,000 x g for 5 minutes.

    • Pass: No visible pellet at the bottom of the tube. The salt is fully dissolved.

    • Fail: A pellet forms. You must either lower the pH further or increase the total solvent volume (lower the molarity).

Protocol 2: HP-β-CD Inclusion Complexation (Kneading Method)

Use this protocol to achieve high solubility at neutral pH without organic solvents.

  • Molar Ratio Calculation: Calculate a 1:1 or 1:2 molar ratio of (5-Nitropyridin-3-yl)methanamine to HP-β-CD[8]. (Note: HP-β-CD has an average molecular weight of ~1400 g/mol ).

  • Dry Mixing: Combine both powders in a mortar or a glass beaker.

  • Paste Formation: Add a minimal volume of a 50:50 Water/Ethanol mixture just until a thick paste is formed.

  • Kneading: Mechanically knead or vigorously triturate the paste for 30–45 minutes. Causality: The mechanical shear force combined with the minimal solvent environment forces the hydrophobic nitropyridine core into the cyclodextrin cavity[9].

  • Drying: Lyophilize (freeze-dry) or vacuum-dry the paste overnight to remove all water and ethanol.

  • Reconstitution: Dissolve the resulting complexed powder in your physiological buffer (e.g., PBS, pH 7.4).

  • Validation Checkpoint: Perform Dynamic Light Scattering (DLS) on the reconstituted solution.

    • Pass: A single monodisperse peak (typically around 1-3 nm) indicates successful, uniform complexation.

    • Fail: Large, polydisperse peaks (>100 nm) indicate uncomplexed drug precipitating as sub-visible aggregates.

References

  • Benchchem Technical Support Team. Comparative Guide: Structure-Activity Relationship (SAR) of Pyridine Methanamine Analogs. Benchchem. 1

  • CymitQuimica. Pyridine, 2-nitro- (CAS 15009-91-3) Properties and Applications. CymitQuimica. 2

  • Pipzine Chemicals. 2-Amino-5-Nitropyridine Supplier & Manufacturer Data. Pipzine Chemicals. 3

  • Benchchem. 1-(3-Chlorophenyl)-2-methylpropan-2-amine solubility issues and solutions. Benchchem. 4

  • ResearchGate. Study on the Role of the Inclusion Complexes with 2-Hydroxypropyl-β-cyclodextrin for Oral Administration. ResearchGate. 6

  • Science.gov. Beta-cyclodextrin inclusion complexes: Topics by Science.gov. Science.gov. 8

  • ChemEurope. Amine - Chemical Properties and Salt Formation. ChemEurope. 5

  • PMC. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Institutes of Health. 7

  • JOCPR. Research Article Solubility and bioavailability enhancement. Journal of Chemical and Pharmaceutical Research. 9

Sources

Optimization

Advanced Technical Support Center: 5-Nitropyridine &amp; Methanamine SNAr Coupling

Welcome to the Technical Support Center for heterocyclic functionalization. The coupling of 5-nitropyridine derivatives (e.g., 2-chloro-5-nitropyridine) with methanamine (methylamine) via Nucleophilic Aromatic Substituti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. The coupling of 5-nitropyridine derivatives (e.g., 2-chloro-5-nitropyridine) with methanamine (methylamine) via Nucleophilic Aromatic Substitution (SNAr) is a foundational transformation in drug development. While the strongly electron-withdrawing nitro group at the 5-position highly activates the pyridine ring for nucleophilic attack[1], it also sensitizes the substrate to competitive side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yielding, byproduct-free syntheses.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why am I observing significant formation of 2-hydroxy-5-nitropyridine in my reaction mixture? A1: You are observing a classic competitive hydrolysis byproduct. The electron-withdrawing nitro group at the 5-position strongly activates the 2-position of the pyridine ring toward nucleophilic attack[1]. If trace water is present in your solvent, if you are using hygroscopic bases (like improperly stored K₂CO₃), or if you are using aqueous methylamine (e.g., 40% in water), hydroxide ions are generated in situ. Hydroxide is a highly competitive, "hard" nucleophile that readily displaces the chloride leaving group to form 2-hydroxy-5-nitropyridine, which subsequently tautomerizes to the stable 5-nitropyridin-2-one[2][3]. Causality & Solution: Water must be rigorously excluded from the system. Transition to a strictly anhydrous environment by using methanamine as a solution in absolute THF or ethanol, rather than water. Replace inorganic carbonate bases with a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).

Q2: My reaction mixture turns dark red or black, and NMR indicates a loss of aromatic pyridine protons. What is happening? A2: You are experiencing the degradation of the Meisenheimer complex via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism or irreversible Zincke-type ring opening[4]. When 2-chloro-5-nitropyridine is exposed to strong bases at elevated temperatures, the intermediate Meisenheimer complex becomes thermodynamically unstable. Instead of eliminating the chloride ion to re-aromatize, the pyridine ring cleaves, yielding open-chain degradation products (tars)[5]. Causality & Solution: Ring-opening is accelerated by high concentrations of strong ionic bases and thermal stress. Control the reaction kinetics by lowering the temperature. The SNAr coupling with a primary amine like methanamine is highly exothermic and proceeds efficiently at 0 °C to 20 °C. Never heat this specific reaction above 50 °C.

Q3: How do I prevent over-reaction or dimerization to a tertiary amine? A3: Over-reaction is generally minimal in this system. While methanamine is a primary amine, the resulting product (N-methyl-5-nitropyridin-2-amine) is a secondary amine whose lone pair is heavily delocalized into the highly electron-deficient nitropyridine ring, significantly reducing its nucleophilicity[1]. However, at high concentrations or extended reaction times at high heat, trace dimerization can occur. Causality & Solution: Maintain a strict stoichiometric excess of methanamine (1.2 to 1.5 equivalents) to ensure pseudo-first-order kinetics heavily favor the primary coupling event.

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways of the SNAr reaction, highlighting how the Meisenheimer intermediate can either yield the desired product or degrade into byproducts depending on the reaction conditions.

SNAr_Mechanism SM 2-Chloro-5-nitropyridine + Methanamine MC Meisenheimer Complex (Intermediate) SM->MC Nucleophilic Attack (SNAr) HB 2-Hydroxy-5-nitropyridine (Hydrolysis Byproduct) SM->HB Trace H2O / OH- Attack DP N-Methyl-5-nitropyridin-2-amine (Desired Product) MC->DP Chloride Elimination RO Ring-Opened Products (Degradation) MC->RO Excess Base / Heat

SNAr mechanism and byproduct pathways for 5-nitropyridine methanamine coupling.

Part 3: Quantitative Data & Condition Optimization

The table below summarizes the causality between selected reaction parameters and the resulting product distribution. Notice how the elimination of aqueous reagents and the reduction of thermal energy suppress byproduct formation.

Table 1: Impact of Reaction Parameters on 5-Nitropyridine SNAr Product Distribution

Solvent SystemAmine SourceBaseTemp (°C)Desired Product Yield (%)Hydrolysis Byproduct (%)Degradation / Tar (%)
DMF (Technical)Methanamine (40% aq)K₂CO₃80453520
EtOH (95%)Methanamine (33% in EtOH)NaOH60256510
THF (Anhydrous)Methanamine (2.0 M in THF)K₂CO₃ (Dry)2582810
THF (Anhydrous) Methanamine (2.0 M in THF) DIPEA 0 to 20 >95 <1 <1

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, the following protocol for the synthesis of N-methyl-5-nitropyridin-2-amine incorporates built-in validation checks at every critical phase.

Step 1: System Preparation & Environmental Control

  • Action: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon.

  • Causality: Excluding atmospheric moisture prevents the generation of hydroxide ions, directly eliminating the hydrolysis pathway to 2-hydroxy-5-nitropyridine.

  • Validation Check: Utilize a Karl Fischer titrator on your solvent batch prior to use; moisture content must be <50 ppm.

Step 2: Substrate Dissolution

  • Action: Dissolve 2-chloro-5-nitropyridine (1.0 eq, 5.0 mmol) in anhydrous THF (25 mL) to create a 0.2 M solution.

  • Causality: THF is a polar aprotic solvent that effectively stabilizes the highly polar Meisenheimer transition state without acting as a competing nucleophile.

  • Validation Check: The resulting solution must be completely clear and pale yellow. Any cloudiness indicates moisture-induced precipitation or degraded starting material.

Step 3: Base Addition

  • Action: Add anhydrous N,N-diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol) to the stirring solution.

  • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the reaction, preventing the protonation (and deactivation) of the incoming methanamine nucleophile.

Step 4: Controlled Nucleophile Introduction

  • Action: Cool the reaction flask to 0 °C using an ice-water bath. Dropwise add methanamine (1.2 eq, 6.0 mmol, as a 2.0 M solution in THF) over 10 minutes.

  • Causality: The slow addition at 0 °C manages the exothermic formation of the Meisenheimer complex, preventing thermal spikes that trigger ring-opening degradation[4].

  • Validation Check: An immediate color shift to deep yellow/orange confirms the formation of the Meisenheimer complex. Critical: If the solution turns dark red or black, localized heating or excess base has caused degradation; abort and restart with stricter temperature control.

Step 5: Reaction Maturation & Monitoring

  • Action: Allow the reaction to slowly warm to 20 °C and stir for 2 hours.

  • Validation Check: Perform TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material (higher Rf, UV active) is entirely consumed, replaced by a bright yellow fluorescent product spot (lower Rf).

Step 6: Quenching & Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: NH₄Cl provides a mild, buffered quench that neutralizes excess DIPEA and unreacted methanamine, preventing late-stage hydrolysis during the aqueous workup.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to ¹H NMR Interpretation of (5-Nitropyridin-3-yl)methanamine: DMSO-d₆ vs. CDCl₃

Executive Summary The structural elucidation of nitrogen-containing heterocycles is a cornerstone of pharmaceutical development and organic synthesis. (5-Nitropyridin-3-yl)methanamine is a highly functionalized building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of nitrogen-containing heterocycles is a cornerstone of pharmaceutical development and organic synthesis. (5-Nitropyridin-3-yl)methanamine is a highly functionalized building block featuring an electron-deficient pyridine core, a strongly electron-withdrawing nitro group, and a primary methanamine side chain[1].

When characterizing this compound via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of deuterated solvent is not merely a matter of solubility—it fundamentally alters the spectral resolution and chemical shifts. This guide objectively compares the performance of Dimethyl Sulfoxide-d₆ (DMSO-d₆) against Chloroform-d (CDCl₃), demonstrating why DMSO-d₆ is the superior solvent for capturing the full structural signature of this specific molecular architecture.

Mechanistic Causality in Solvent Selection

The Labile Proton Dilemma: Hydrogen Bonding Dynamics

Primary amines (-NH₂) possess labile protons that undergo rapid intermolecular chemical exchange. In weakly interacting, non-polar solvents like CDCl₃, this exchange rate is often accelerated by trace acidic impurities or residual water[2]. Consequently, the amine signal in CDCl₃ frequently broadens into the baseline, rendering it unintegrable or entirely invisible.

The DMSO-d₆ Advantage: DMSO is a strong hydrogen-bond acceptor. When (5-Nitropyridin-3-yl)methanamine is dissolved in DMSO-d₆, the solvent forms a stable solvation shell around the -NH₂ group. This strong intermolecular hydrogen bonding drastically slows the proton exchange rate on the NMR timescale, yielding a distinct, measurable broad singlet for the amine protons[3].

Aromatic Deshielding and Anisotropy

The pyridine ring in this molecule is profoundly electron-deficient. The electronegative endocyclic nitrogen, combined with the strong electron-withdrawing nature of the nitro (-NO₂) group at the 5-position, deactivates the ring and heavily deshields the remaining protons (H-2, H-4, H-6)[1].

  • Solvent-Induced Shifts (Δδ): Transitioning from CDCl₃ to the highly polar DMSO-d₆ induces a further downfield shift (typically +0.1 to +0.3 ppm) for these aromatic protons[4]. This solvent anisotropy and electric field effect ensure clear separation of the aromatic signals from the aliphatic region[3].

Workflow & Decision Logic

NMR_Solvent_Selection A Target: (5-Nitropyridin-3-yl)methanamine B Assess Analyte Properties (Polarity & Labile Protons) A->B C DMSO-d6 Strong H-Bond Acceptor B->C High Polarity / Amines D CDCl3 Weak H-Bond Acceptor B->D Low Polarity E Sharp -NH2 Signal Downfield Aromatic Shifts C->E F Broad/Missing -NH2 Signal Potential Solubility Issues D->F G Optimal Structural Elucidation E->G

Caption: Logical decision tree for NMR solvent selection for primary heteroaromatic amines.

Comparative Quantitative Data

The following table synthesizes the expected ¹H NMR chemical shifts for (5-Nitropyridin-3-yl)methanamine, contrasting the performance of DMSO-d₆ and CDCl₃ based on established empirical rules for substituted pyridines[5].

Proton EnvironmentMultiplicity (Coupling)Expected δ in DMSO-d₆ (ppm)Expected δ in CDCl₃ (ppm)Causality & Structural Notes
H-6 (Aromatic)Doublet (J ≈ 2.5 Hz)~9.20 - 9.40 ~9.00 - 9.20Most deshielded proton; flanked directly by the highly electronegative ring nitrogen and the -NO₂ group.
H-2 (Aromatic)Doublet (J ≈ 2.5 Hz)~8.80 - 9.00 ~8.60 - 8.80Deshielded by the adjacent ring nitrogen and meta-coupled to H-4 and H-6.
H-4 (Aromatic)Triplet/dd (J ≈ 2.5 Hz)~8.40 - 8.60 ~8.20 - 8.40Deshielded by the ortho -NO₂ group. Meta-coupling to H-2 and H-6 resolves as a fine multiplet.
-CH₂- (Methylene)Singlet~3.90 - 4.10 ~3.80 - 4.00Shifted downfield relative to standard alkanes due to the adjacent aromatic ring and amine group.
-NH₂ (Amine)Broad Singlet~2.50 - 3.50 Variable / MissingStabilized by DMSO hydrogen bonding. In CDCl₃, rapid exchange broadens the peak into the baseline[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring the ¹H NMR spectrum of (5-Nitropyridin-3-yl)methanamine in DMSO-d₆.

Critical Warning: Residual water in DMSO-d₆ appears at 3.33 ppm [6]. If the solvent is not rigorously dried, this broad HDO peak can obscure the critical methylene (-CH₂-) signals (~3.90 ppm) or merge with the amine (-NH₂) signal.

Step-by-Step Methodology
  • Solvent Dehydration (The Self-Validating Step):

    • Pre-treat DMSO-d₆ with activated 4Å molecular sieves for at least 24 hours prior to use.

    • Validation Check: A preliminary blank scan of the solvent should show an HDO peak (3.33 ppm) integrating to less than 5% of your expected analyte signals[6].

  • Sample Formulation:

    • Weigh 15–20 mg of (5-Nitropyridin-3-yl)methanamine.

    • Dissolve completely in 0.6 mL of the dried DMSO-d₆.

  • Internal Calibration:

    • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). This anchors the spectrum precisely at 0.00 ppm, compensating for any bulk magnetic susceptibility shifts.

  • Particulate Filtration:

    • Pass the formulated solution through a tightly packed glass-wool plug in a Pasteur pipette directly into a clean, oven-dried 5 mm NMR tube.

    • Causality: Removing micro-particulates prevents localized distortions in the magnetic field (B₀ homogeneity), ensuring sharp, highly resolved meta-coupling (J ≈ 2.5 Hz) in the aromatic region.

  • Acquisition Parameters (400 MHz or higher):

    • Number of Scans (ns): 16 to 64.

    • Relaxation Delay (d1): Set to a minimum of 2.0 seconds. Causality: Ensures complete T₁ relaxation of the quaternary-adjacent protons for accurate integration.

    • Pulse Angle: 30° to 45° to maintain optimal steady-state longitudinal magnetization.

References

  • Ismael, S., et al. "Influence of solvents on the 1H-NMR chemical shifts of heterocyclic compounds." University of Basrah / UNN. Available at: [Link]

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006. Available at:[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, ACS Publications, 2010. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Nitro- vs. 6-Nitropyridin-2-ylmethanamines for the Research Scientist

For researchers, scientists, and drug development professionals, the nuanced reactivity of pyridine scaffolds is a cornerstone of molecular design. The introduction of a nitro group, a potent electron-withdrawing moiety,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the nuanced reactivity of pyridine scaffolds is a cornerstone of molecular design. The introduction of a nitro group, a potent electron-withdrawing moiety, dramatically alters the electronic landscape of the pyridine ring, thereby influencing the reactivity of its substituents. This guide provides an in-depth comparison of the reactivity of two constitutional isomers: (5-nitropyridin-2-yl)methanamine and (6-nitropyridin-2-yl)methanamine. Our analysis is grounded in fundamental principles of physical organic chemistry and supported by detailed, actionable experimental protocols to empower your research endeavors.

Theoretical Framework: Electronic Effects of the Nitro Group

The position of the nitro group on the pyridine ring relative to the methanamine substituent at the 2-position is the critical determinant of the amine's reactivity. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution.[1] This electronic influence extends to the substituents on the ring.

The reactivity of the exocyclic methanamine group is primarily dictated by the availability of the nitrogen's lone pair of electrons. A more electron-rich nitrogen will be a stronger base and a more potent nucleophile. The nitro group, through its inductive and resonance effects, modulates the electron density on the methanamine nitrogen.

  • Inductive Effect (-I): The nitro group is strongly electronegative and withdraws electron density through the sigma bonds of the pyridine ring. This effect decreases with distance.

  • Resonance Effect (-M): The nitro group can withdraw electron density through resonance, particularly when it is in conjugation with the rest of the system.

In (5-nitropyridin-2-yl)methanamine , the nitro group is at the 5-position. It exerts a strong inductive pull on the ring's electron density. However, direct resonance delocalization of the methanamine's lone pair onto the nitro group is not possible.

In (6-nitropyridin-2-yl)methanamine , the nitro group is at the 6-position, which is para to the 2-position where the methanamine is located. This positioning allows for direct resonance delocalization of the pyridine ring's pi-electrons towards the nitro group, which in turn influences the electron density at the 2-position. This extended conjugation can lead to a more significant decrease in electron density at the 2-position compared to the 5-nitro isomer.

Based on these electronic considerations, we can hypothesize that the methanamine group in (5-nitropyridin-2-yl)methanamine will be more nucleophilic and basic than that in (6-nitropyridin-2-yl)methanamine . The more pronounced electron-withdrawing effect at the 2-position in the 6-nitro isomer is expected to reduce the availability of the methanamine's lone pair.

To validate this hypothesis, a series of experiments can be designed to quantify the differences in basicity and nucleophilicity.

Experimental Design for Reactivity Comparison

The following experimental protocols are designed to provide a robust comparison of the reactivity of (5-nitropyridin-2-yl)methanamine and (6-nitropyridin-2-yl)methanamine.

Determination of pKa

The basicity of the methanamine group can be quantified by determining the pKa of its conjugate acid. A lower pKa value indicates a weaker base.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Prepare 0.01 M solutions of both (5-nitropyridin-2-yl)methanamine and (6-nitropyridin-2-yl)methanamine in a 1:1 mixture of methanol and water.

  • Titration Setup: Use a calibrated pH meter with a glass electrode and a micro-burette containing a standardized 0.1 M HCl solution.

  • Titration: Titrate each amine solution with the HCl solution, recording the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of the amine.

Expected Data:

CompoundPredicted pKa
(5-nitropyridin-2-yl)methanamine~7.5 - 8.5
(6-nitropyridin-2-yl)methanamine~6.5 - 7.5

Note: These are estimated values based on the expected electronic effects. Actual experimental values are required for a definitive comparison.

Comparative Acylation Kinetics

The nucleophilicity of the amines can be compared by measuring the rates of their reaction with a standard electrophile, such as acetyl chloride. A faster reaction rate indicates a more nucleophilic amine.

Experimental Protocol: In-situ IR Spectroscopy

  • Reaction Setup: In a dry, nitrogen-purged reaction vessel equipped with an in-situ IR probe, dissolve 1.0 equivalent of the respective nitropyridine methanamine and 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine) in anhydrous dichloromethane (DCM).

  • Initiation: Cool the solution to 0 °C and add 1.05 equivalents of acetyl chloride dissolved in anhydrous DCM dropwise.

  • Monitoring: Monitor the reaction progress by observing the disappearance of the acetyl chloride carbonyl stretch (~1800 cm⁻¹) and the appearance of the amide carbonyl stretch (~1650 cm⁻¹).

  • Data Analysis: Plot the concentration of the product (amide) as a function of time to determine the initial reaction rate.

Expected Data:

CompoundRelative Initial Rate of Acylation
(5-nitropyridin-2-yl)methanamineFaster
(6-nitropyridin-2-yl)methanamineSlower

Synthesis of (5- and 6-Nitropyridin-2-yl)methanamines

The accessibility of these isomers is a crucial consideration for their application. The synthesis of both compounds typically starts from commercially available chloronitropyridines.

Synthesis of (5-Nitropyridin-2-yl)methanamine

The synthesis can be achieved via the reduction of 2-cyano-5-nitropyridine.

Experimental Protocol:

  • Cyanation: React 2-chloro-5-nitropyridine with sodium cyanide in a polar aprotic solvent like DMSO to yield 2-cyano-5-nitropyridine.

  • Reduction: Reduce the nitrile group of 2-cyano-5-nitropyridine to a primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous THF or catalytic hydrogenation (e.g., H₂, Pd/C).

  • Work-up and Purification: Quench the reaction carefully, followed by an appropriate aqueous work-up and extraction. The crude product can be purified by column chromatography.

Synthesis of (6-Nitropyridin-2-yl)methanamine

A similar synthetic strategy can be employed starting from 2-chloro-6-nitropyridine.

Experimental Protocol:

  • Cyanation: React 2-chloro-6-nitropyridine with sodium cyanide in DMSO to afford 2-cyano-6-nitropyridine.

  • Reduction: Reduce the nitrile functionality using LiAlH₄ in THF or through catalytic hydrogenation.

  • Work-up and Purification: Perform a standard aqueous work-up, extraction, and purification by column chromatography.

Visualization of Concepts and Workflows

To further clarify the concepts discussed, the following diagrams are provided.

electronic_effects cluster_5_nitro (5-Nitropyridin-2-yl)methanamine cluster_6_nitro (6-Nitropyridin-2-yl)methanamine 5N_ring Pyridine Ring 5N_CH2NH2 2-CH2NH2 5N_ring->5N_CH2NH2 Modest e- withdrawal 5N_NO2 5-NO2 (-I, -M) 5N_NO2->5N_ring -I > -M 5N_reactivity Higher Basicity Higher Nucleophilicity 5N_CH2NH2->5N_reactivity 6N_ring Pyridine Ring 6N_CH2NH2 2-CH2NH2 6N_ring->6N_CH2NH2 Strong e- withdrawal 6N_NO2 6-NO2 (-I, -M) 6N_NO2->6N_ring -M > -I (para) 6N_reactivity Lower Basicity Lower Nucleophilicity 6N_CH2NH2->6N_reactivity

Caption: Electronic effects of the nitro group on the methanamine reactivity.

experimental_workflow start Start: (5- or 6-Nitropyridin-2-yl)methanamine pka_exp pKa Determination (Potentiometric Titration) start->pka_exp acylation_exp Acylation Kinetics (in-situ IR) start->acylation_exp pka_data pKa Value pka_exp->pka_data rate_data Reaction Rate acylation_exp->rate_data comparison Comparative Reactivity Analysis pka_data->comparison rate_data->comparison conclusion Conclusion on Relative Reactivity comparison->conclusion

Caption: Experimental workflow for comparing the reactivity of the isomers.

Conclusion and Outlook

The electronic properties of the (5-nitropyridin-2-yl)methanamine and (6-nitropyridin-2-yl)methanamine isomers are significantly influenced by the position of the nitro group. Theoretical considerations strongly suggest that the 5-nitro isomer possesses a more basic and nucleophilic methanamine group due to the less direct electron-withdrawing effect on the 2-position compared to the 6-nitro isomer.

The provided experimental protocols offer a clear and reproducible framework for quantifying these differences in reactivity. The results of such studies are invaluable for medicinal chemists and drug development professionals in selecting the appropriate building blocks for their synthetic targets. A thorough understanding of these structure-activity relationships allows for more rational drug design and the fine-tuning of molecular properties to achieve desired biological outcomes.

References

  • Brainly. In the reaction to be performed in the lab, does the nitro group on the pyridine ring make the ring more. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Royal Society of Chemistry. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]

  • ResearchGate. Nitropyridines: Synthesis and reactions. [Link]

  • Michigan State University Department of Chemistry. Amine Reactivity. [Link]

  • MDPI. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. [Link]

  • PubChem. (3-Nitropyridin-2-yl)methanamine. [Link]

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Validation

A Researcher's Guide to Validating Elemental Analysis of 3-(Aminomethyl)-5-nitropyridine: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the precise world of pharmaceutical development, the elemental composition of a compound is a fundamental attribute that confirms its identity, purity, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical development, the elemental composition of a compound is a fundamental attribute that confirms its identity, purity, and stoichiometry. For a molecule like 3-(Aminomethyl)-5-nitropyridine, a substituted pyridine derivative with potential applications in medicinal chemistry, rigorous validation of its elemental makeup is a non-negotiable step in the quality control and regulatory pipeline.

This guide provides a comprehensive comparison of methodologies for validating the elemental analysis results of 3-(Aminomethyl)-5-nitropyridine. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, establish a framework for self-validating systems, and ground our recommendations in authoritative standards.

The Foundation: Theoretical Composition

Before any analysis can be validated, the theoretical elemental composition must be established. This serves as the benchmark against which all experimental results are measured.

The molecular formula for 3-(Aminomethyl)-5-nitropyridine is C₆H₇N₃O₂ .

  • Molecular Weight: 153.14 g/mol [1][2]

Based on this, the theoretical elemental percentages are:

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.011672.06647.06%
Hydrogen (H)1.00877.0564.61%
Nitrogen (N)14.007342.02127.44%
Oxygen (O)15.999231.99820.89%
Total 153.141 100.00%

Primary Analytical Technique: Combustion (CHN) Analysis

The gold standard for determining the carbon, hydrogen, and nitrogen content of a pure organic compound is combustion analysis, often performed on a dedicated CHN analyzer.[3] This technique is lauded for its speed, simplicity, and cost-effectiveness.

The underlying principle involves the complete combustion of a precisely weighed sample in an oxygen-rich environment at high temperatures (typically around 925-1150°C).[4][5] This process converts the elemental components into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (NOx), which are subsequently reduced to N₂.[4][5] These gases are then separated and quantified by a detector, most commonly a thermal conductivity detector (TCD).

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { font-family: "Arial"; font-size: 10px; fill: #5F6368; text-anchor: middle; } enddot Caption: Workflow of CHN Combustion Analysis.

Causality in Experimental Choices for 3-(Aminomethyl)-5-nitropyridine

The chemical nature of 3-(Aminomethyl)-5-nitropyridine, specifically the presence of a pyridine ring and a nitro group, necessitates careful consideration during analysis.

  • Combustion Temperature and Catalysts: Heterocyclic nitrogen compounds, like pyridine, can be challenging to combust completely.[6] Modern elemental analyzers utilize temperatures above 900°C and specialized combustion catalysts (e.g., tungsten trioxide) to ensure the complete conversion of all elements to their respective gaseous oxides.[4]

  • Reduction of NOx: The nitro group and the pyridine nitrogen will form various nitrogen oxides (NOx) upon combustion. A crucial step is the quantitative reduction of all NOx species to N₂ gas before they reach the detector. This is typically achieved by passing the combustion gases over heated copper granules.[4] Incomplete reduction is a known source of low nitrogen results.

  • Sample Homogeneity: As with any microanalytical technique, the small sample size (typically 1-3 mg) means that sample homogeneity is paramount.[3] Any impurities will be magnified in the results. The sample should be a fine, dry powder to ensure it is representative of the bulk material.

Experimental Protocol: CHN Analysis
  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified reference material (CRM). A common and suitable CRM is Acetanilide (C₈H₉NO), due to its high purity, stability, and well-defined C, H, and N content. Other standards like sulfanilamide or EDTA are also used.[7][8]

    • Perform a multi-point calibration to ensure linearity across the expected measurement range.

  • Sample Preparation:

    • Ensure the 3-(Aminomethyl)-5-nitropyridine sample is dry and homogenous. If necessary, dry the sample under vacuum to remove residual solvents.

    • Using a microbalance, accurately weigh approximately 1-2 mg of the sample into a tin capsule. Record the weight precisely.

    • Securely crimp the tin capsule to ensure no sample is lost and to facilitate a rapid, complete combustion.

  • Analysis:

    • Analyze a blank tin capsule to tare the system.

    • Run several replicates of the CRM to verify the calibration (Continuing Calibration Verification).

    • Analyze the 3-(Aminomethyl)-5-nitropyridine samples in triplicate.

  • Data Evaluation:

    • The instrument software will calculate the percentage of C, H, and N based on the sample weight and the detector response relative to the calibration standard.

Validating the Results: A Multi-Pillar Approach

Validation is not merely about obtaining a result; it's about proving the result is accurate and reliable.

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} caption { font-family: "Arial"; font-size: 10px; fill: #5F6368; text-anchor: middle; } enddot Caption: Pillars of Elemental Analysis Validation.

Accuracy: Conformance to the Theoretical Value

The primary criterion for validation is how closely the experimental values match the theoretical percentages. In the pharmaceutical industry, a widely accepted tolerance for elemental analysis is ±0.4% of the theoretical value for each element.

Acceptance Criteria:

ElementTheoretical %Acceptance Range (±0.4%)
Carbon (C)47.06%46.66% - 47.46%
Hydrogen (H)4.61%4.21% - 5.01%
Nitrogen (N)27.44%27.04% - 27.84%

Self-Validation Check: The use of a NIST-traceable CRM, analyzed alongside the test sample, provides a direct measure of the method's accuracy.[7] The results for the CRM must fall within its certified acceptance limits.

Precision: Repeatability of Measurements

Precision demonstrates the consistency of the analytical method. It is assessed by performing multiple measurements on the same homogenous sample.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) of at least three replicate analyses should be within an acceptable range, typically ≤0.2% .

Specificity: Ruling Out Interferences

Specificity ensures that the signal being measured comes only from the element of interest. In combustion analysis, this is achieved through the chemical and physical separation processes within the instrument.

Self-Validation Check:

  • Blank Analysis: Running an empty tin capsule should yield results at or near zero, confirming no systemic contamination.

  • Baseline Stability: A stable detector baseline before and after the analysis peaks indicates a clean system free of interfering gas flow or leaks.

Complementary & Alternative Techniques

While CHN combustion analysis is the primary method for C, H, and N, a comprehensive validation strategy may incorporate other techniques to provide a more complete picture of the sample's composition, particularly concerning inorganic impurities.

Inductively Coupled Plasma (ICP): For Elemental Impurities

ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) are powerful techniques for detecting and quantifying trace elemental impurities.[9][10][11] These methods are not suitable for determining the bulk C, H, and N composition of an organic molecule but are essential for adhering to regulatory guidelines like USP <232> and ICH Q3D, which set strict limits for toxic elemental impurities (e.g., Pb, As, Hg, Cd).[9][12]

Comparison of Primary vs. Complementary Techniques

FeatureCHN Combustion AnalysisICP-OES / ICP-MS
Primary Use Determines %C, %H, %N in pure organic compoundsQuantifies trace elemental impurities (metals, etc.)
Principle High-temperature combustion and gas detectionAtomization and ionization in plasma, followed by emission or mass detection[10]
Sample Type Solid or liquid organic materialsAcid-digested solutions
Sensitivity Percent (%) levelParts-per-million (ppm) to parts-per-trillion (ppt)[11]
Role in Validation Confirms empirical formula and purityConfirms absence of inorganic contaminants

The validation of 3-(Aminomethyl)-5-nitropyridine might involve using ICP-OES to demonstrate that residual catalysts or metals from the synthesis process are below the permissible daily exposure (PDE) limits. The acceptance criteria for these tests are defined by pharmacopeial standards, with spike recovery typically needing to be within 70-150%.[13][14][15]

Conclusion

Validating the elemental analysis results for 3-(Aminomethyl)-5-nitropyridine is a systematic process that hinges on the foundational accuracy of CHN combustion analysis. By employing a calibrated instrument, running certified reference materials, and adhering to strict acceptance criteria for accuracy (±0.4% of theoretical) and precision, researchers can establish a high degree of confidence in the compound's empirical formula and purity. Complementary techniques like ICP-OES provide an orthogonal method to ensure the absence of harmful inorganic impurities, completing a robust and defensible analytical data package for drug development professionals. This multi-faceted approach ensures that the data is not just generated, but is truly validated, trustworthy, and fit for purpose.

References

  • Periodica Polytechnica. (2025, January 29). Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES): Exploring Versatile Applications in Industrial and Analytica. [Link]

  • Spectroscopy Online. (2020, December 20). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. [Link]

  • PubChem. 3-Amino-5-methylpyridine. [Link]

  • Analytik Jena. Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233 (EN). [Link]

  • US Pharmacopeia (USP). <233> ELEMENTAL IMPURITIES—PROCEDURES. [Link]

  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. [Link]

  • PubChem. 2-Amino-3-methyl-5-nitropyridine. [Link]

  • Matthews, R. D., Sawyer, R. F., & Schefer, R. W. (1977). Interferences in chemiluminescent measurement of nitric oxide and nitrogen dioxide emissions from combustion systems. Environmental Science & Technology, 11(12), 1092-1096.
  • SPECTRO Analytical Instruments. Meeting the new ICH and USP regulation for elemental impurities in pharmaceutical products using the SPECTRO ARCOS with axial. [Link]

  • National Renewable Energy Laboratory. (2010). Investigation of Nitro-Organic Compounds in Diesel Engine Exhaust. [Link]

  • Mettler Toledo. CHNSO Elemental Analysis – Sample Preparation. [Link]

  • SIELC Technologies. (2018, February 16). 3-(Aminomethyl)pyridine. [Link]

  • Eurofins Scientific. (2026, January 7). CHNS Analysis. [Link]

  • Mikroanalytisches Laboratorium Kolbe. Methods - C/H/N. [Link]

  • Fisk University. C, N, S Certified Reference Materials. [Link]

  • PubChem. 5-Nitropyridin-3-amine. [Link]

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. [Link]

  • Target Analysis. Nitrogen Containing Compounds. [Link]

  • VELP Scientifica. CHNS Determination in reference soil samples. [Link]

  • Peer-reviewed study. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • AMT. (2020, November 11). Interference from alkenes in chemiluminescent NOx measurements. [Link]

  • ScienceDaily. (2022, November 17). Researchers solve a problem in organic chemistry. [Link]

  • SNS Insider. (2025, May 15). Pyridine & Pyridine Derivatives Market Size | Industry Report. [Link]

  • Ahipa, T. N., et al. (2015).
  • Heliyon. (2019, July 22). Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectroscopy of (5-Nitropyridin-3-yl)methanamine

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption characteristics of (5-Nitropyridin-3-yl)methanamine. Designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption characteristics of (5-Nitropyridin-3-yl)methanamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer in-depth scientific rationale, comparative analyses with alternative techniques, and detailed experimental protocols. Our objective is to equip you with the expertise to not only acquire accurate UV-Vis data for this compound but also to interpret it within a broader analytical and chemical context.

Introduction: Understanding the Chromophore

(5-Nitropyridin-3-yl)methanamine possesses a rich electronic structure, making it an excellent candidate for UV-Vis spectroscopic analysis. The primary chromophore, the unit responsible for absorbing UV-Vis light, is the nitropyridine ring. The presence of both a nitro group (-NO2), a strong electron-withdrawing group, and an amino group (-CH2NH2), which can be protonated, suggests that the UV-Vis absorption spectrum will be highly sensitive to the surrounding chemical environment, particularly solvent polarity and pH.

Organic compounds with π-bonds, such as aromatic rings, are known to absorb UV or visible light, leading to electronic transitions.[1][2] The specific wavelengths of maximum absorbance (λmax) provide valuable information about the molecule's structure and electronic makeup.[2] For nitropyridine derivatives, the absorption bands are typically observed in the 200-400 nm range.[3][4][5]

Predicted UV-Vis Absorption Profile

Expected Spectral Features:

  • Primary Absorption Band: A strong absorption band is anticipated in the UV region, likely between 250 nm and 350 nm. This corresponds to the π → π* transition of the conjugated system. The presence of the nitro group is expected to cause a bathochromic (red) shift compared to unsubstituted pyridine.

  • Shoulder Peaks: Fine structure or shoulder peaks may be observed, which can be influenced by the solvent environment and the conformational orientation of the substituents.[8]

Experimental Protocol: A Self-Validating Approach

The following protocol is designed to yield high-quality, reproducible UV-Vis data. The emphasis is on establishing a self-validating system through careful blanking, standard preparation, and systematic investigation of environmental factors.

Materials and Instrumentation
  • (5-Nitropyridin-3-yl)methanamine (Purity ≥98%)

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended for its stability and accuracy.[1]

  • Cuvettes: 1 cm path length quartz cuvettes are essential for measurements in the UV region.[2]

  • Solvents: A range of solvents with varying polarities should be used to assess solvatochromic effects. Recommended solvents include:

    • Non-polar: Hexane or Cyclohexane

    • Polar Aprotic: Acetonitrile or Dichloromethane

    • Polar Protic: Ethanol or Methanol, and Water

  • Buffers: A series of pH buffers (e.g., phosphate, acetate) to investigate the effect of pH.

Step-by-Step Experimental Workflow

The following workflow provides a systematic approach to characterizing the UV-Vis absorption properties of (5-Nitropyridin-3-yl)methanamine.

G cluster_prep Solution Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) working Prepare Working Standards (Serial Dilutions) stock->working baseline Acquire Baseline Correction (with Blank) working->baseline blanks Prepare Solvent/Buffer Blanks scan Perform Wavelength Scan (e.g., 200-800 nm) baseline->scan measure Measure Absorbance of Standards beer Construct Beer-Lambert Plot measure->beer scan->measure lambda Determine λmax beer->lambda solvent_effect Analyze Solvent & pH Effects lambda->solvent_effect compare Compare with Alternative Techniques solvent_effect->compare

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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